N-(m-PEG4)-N'-(azide-PEG4)-Cy3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C42H62ClN5O8 |
|---|---|
Peso molecular |
800.4 g/mol |
Nombre IUPAC |
(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole chloride |
InChI |
InChI=1S/C42H62N5O8.ClH/c1-41(2)35-11-6-8-13-37(35)46(18-21-50-26-29-54-32-31-52-24-23-48-5)39(41)15-10-16-40-42(3,4)36-12-7-9-14-38(36)47(40)19-22-51-27-30-55-34-33-53-28-25-49-20-17-44-45-43;/h6-16H,17-34H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
YRFRBTOMOUXLRJ-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Versatile Tool for Bioconjugation and Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a bifunctional fluorescent labeling reagent that has emerged as a valuable tool in a wide array of life science research and drug development applications. This molecule uniquely combines the bright and photostable fluorescence of the Cyanine3 (Cy3) dye with the versatility of "click chemistry" facilitated by an azide (B81097) moiety. The incorporation of two polyethylene (B3416737) glycol (PEG4) spacers enhances its hydrophilicity, reduces steric hindrance, and improves biocompatibility, making it an ideal candidate for labeling and tracking biomolecules in aqueous environments and living systems.[1] This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.
Core Properties and Data Presentation
The utility of this compound stems from its distinct chemical and photophysical properties. The Cy3 fluorophore provides a strong fluorescent signal, while the azide group enables covalent conjugation to alkyne-modified biomolecules via the highly efficient and bioorthogonal click chemistry reaction.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄₂H₆₂ClN₅O₈ | [2] |
| Molecular Weight | 800.42 g/mol | [2] |
| CAS Number | 2107273-38-9 | [2] |
| Solubility | Soluble in water, DMSO, DMF | N/A |
| Storage | Store at -20°C, protected from light | N/A |
Fluorescence Properties
| Property | Value | Source |
| Excitation Maximum (λex) | ~555 nm | [] |
| Emission Maximum (λem) | ~570 nm | [] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [] |
| Fluorescence Quantum Yield (Φ) | ~0.31 | N/A |
Experimental Protocols
The primary application of this compound is the fluorescent labeling of alkyne-modified biomolecules through click chemistry. This can be achieved via two main pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
General Workflow for Bioconjugation via Click Chemistry
The following diagram illustrates the general workflow for labeling an alkyne-modified biomolecule with this compound.
References
An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent dye and bioconjugation reagent, N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This molecule is a valuable tool for researchers in various fields, including cell biology, proteomics, and drug discovery, enabling the precise labeling and tracking of biomolecules.
Core Structure and Properties
This compound is a complex organic molecule that integrates a bright and photostable cyanine (B1664457) 3 (Cy3) fluorophore with two polyethylene (B3416737) glycol (PEG) linkers. One linker is terminated with a methoxy (B1213986) group (m-PEG4), while the other is functionalized with an azide (B81097) group (azide-PEG4).
The Cy3 core is responsible for the molecule's fluorescent properties, exhibiting a characteristic orange-red emission. The dual PEG4 linkers enhance the molecule's solubility in aqueous buffers and reduce steric hindrance, which is advantageous in bioconjugation reactions. The terminal azide group is a key functional moiety that allows for its participation in highly specific and efficient "click chemistry" reactions.
A two-dimensional representation of the chemical structure of a related compound, N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3, can be visualized from its canonical SMILES string: CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)--INVALID-LINK--C=CC(=C4)OCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-][1].
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound and a closely related generic "Cy3 Azide" is presented below for easy comparison.
| Property | Value | Source |
| Molecular Formula | C42H62ClN5O8 | N/A |
| Molecular Weight | 800.4 g/mol | [2] |
| CAS Number | 2107273-38-9 | N/A |
| Excitation Maximum (λex) | ~555 nm | [2] |
| Emission Maximum (λem) | ~570 nm | [2] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.31 | [2] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
Key Applications and Experimental Protocols
The primary application of this compound is in the fluorescent labeling of biomolecules through "click chemistry." This bioorthogonal reaction, which occurs between an azide and an alkyne, is highly specific and efficient, even in complex biological mixtures. This makes the dye an excellent tool for a variety of applications, including:
-
Fluorescent labeling of proteins, nucleic acids, and other biomolecules: By introducing an alkyne group into a target biomolecule, this compound can be used to covalently attach a bright and photostable fluorescent label.
-
Cellular imaging: Labeled biomolecules can be visualized in fixed or living cells to study their localization, trafficking, and interactions.
-
Flow cytometry: The intense fluorescence of Cy3 allows for the sensitive detection and quantification of labeled cells or particles.
-
Proteomics and drug discovery: This reagent can be used to label and identify specific proteins in complex mixtures or to track the delivery of therapeutic agents.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general procedure for the labeling of an alkyne-modified protein with this compound using a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)
-
Protein purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of the dye: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with a 2-5 fold molar excess of the this compound stock solution.
-
Prepare the catalyst solution: In a separate tube, mix the CuSO4 solution and the THPTA ligand solution. Vortex briefly.
-
Initiate the reaction: Add the catalyst solution to the protein-dye mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the click reaction. Vortex the tube gently to mix.
-
Incubate the reaction: Protect the reaction from light and incubate at room temperature for 30-60 minutes.[3]
-
Purify the labeled protein: Remove the excess dye and catalyst components by passing the reaction mixture through a protein purification column.
-
Characterize the labeled protein: Confirm the successful labeling and determine the degree of labeling using techniques such as UV-Vis spectroscopy and SDS-PAGE.
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
This protocol outlines a general procedure for labeling azide-modified biomolecules on the surface of live cells with a cyclooctyne-modified version of the Cy3 dye, a common application for azide-functionalized probes.
Materials:
-
Live cells with azide-modified surface biomolecules (e.g., metabolically labeled with an azide-containing sugar)
-
A cyclooctyne-modified Cy3 dye
-
Cell culture medium or a suitable buffer (e.g., PBS with 1% BSA)
-
Fluorescence microscope
Procedure:
-
Prepare the cells: Culture the cells to the desired confluency in a suitable imaging dish. If metabolic labeling is required, incubate the cells with the azide-containing precursor for an appropriate time.
-
Prepare the dye solution: Dissolve the cyclooctyne-modified Cy3 dye in a biocompatible solvent (e.g., DMSO) and then dilute to the desired final concentration in pre-warmed cell culture medium or buffer.
-
Label the cells: Remove the culture medium from the cells and add the dye solution.
-
Incubate: Incubate the cells at 37°C for 30-60 minutes, protected from light.[4]
-
Wash the cells: Gently wash the cells two to three times with fresh, pre-warmed medium or buffer to remove any unbound dye.
-
Image the cells: Image the labeled cells using a fluorescence microscope equipped with appropriate filters for the Cy3 fluorophore.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflows for the bioconjugation and cellular imaging applications described.
References
In-Depth Technical Guide: Molecular Weight of N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight for the fluorescent dye conjugate N-(m-PEG4)-N'-(azide-PEG4)-Cy3. Understanding the precise molecular weight is critical for a range of applications, including quantitative analysis, stoichiometry calculations in bioconjugation, and characterization of labeled molecules.
Summary of Molecular Weights
The molecular weight of this compound and its constituent components are summarized in the table below. This data is essential for accurate experimental design and analysis.
| Component/Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | Not specified in search results | 800.4 [1] |
| m-PEG4-amine | C9H21NO4 | 207.3[2] |
| m-PEG4-aldehyde | C10H20O5 | 220.26[3] |
| m-PEG4-acid | C11H22O6 | 250.29[4] |
| m-PEG4-NHS ester | C15H25NO8 | 333.33[5] |
| Azide-PEG4-amine | C8H18N4O3 | 218.25[6] |
| Azide-PEG4-acid | C11H21N3O6 | 291.3[7] |
| Azide-PEG4-Azide | C10H20N6O3 | 288.3 |
| Sulfo-Cyanine3 (Cy3) | C31H38N2O8S2 | 630.77[8][9] |
Note: The exact molecular weight of the final conjugate can vary slightly depending on the specific reactive groups involved in the synthesis and the salt form of the Cy3 dye.
Experimental Protocols
The determination of the molecular weight of this compound is typically not established through wet-lab experimental protocols by the end-user. Instead, this value is calculated based on the chemical formula of the compound, which is derived from its known structure. The molecular weights of the individual atoms are summed to provide the final molecular weight. High-resolution mass spectrometry is the standard analytical technique used by manufacturers to confirm the mass and purity of such compounds.
Logical Structure of this compound
The following diagram illustrates the logical relationship between the core components of the this compound molecule. It consists of a central Cy3 fluorophore, which is flanked by two separate PEG4 linkers. One linker is terminated with a methoxy (B1213986) group (m-PEG4), and the other is terminated with an azide (B81097) group (azide-PEG4), providing a functional handle for "click chemistry" conjugation.
References
- 1. Azide | BroadPharm [broadpharm.com]
- 2. m-PEG4-amine, 85030-56-4 | BroadPharm [broadpharm.com]
- 3. m-PEG4-aldehyde | C10H20O5 | CID 51341010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. m-PEG4-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Azido-PEG4-acid, 1257063-35-6 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chempep.com [chempep.com]
An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a fluorescent probe designed for bio-orthogonal labeling via click chemistry. We will delve into its chemical properties, spectral characteristics, and provide detailed protocols for its application in labeling various biomolecules.
Introduction to this compound
This compound is a bifunctional molecule that combines the bright and photostable fluorescent properties of the cyanine (B1664457) dye Cy3 with the versatility of click chemistry. The molecule features an azide (B81097) group that can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the covalent attachment of the Cy3 fluorophore to a wide range of alkyne-modified biomolecules, including proteins, nucleic acids, and lipids.[1]
The two polyethylene (B3416737) glycol (PEG4) linkers enhance the water solubility of the molecule, reducing aggregation and improving its biocompatibility in aqueous environments, which is crucial for biological applications.[2] The m-PEG4 moiety provides a methoxy (B1213986) cap, rendering that end of the linker inert, while the azide-PEG4 arm provides the reactive handle for click chemistry.
Core Properties and Technical Data
The quantitative data for this compound and a closely related Cy3 azide are summarized in the table below. These parameters are crucial for designing and interpreting fluorescence-based experiments.
| Property | Value | Reference Molecule |
| Molecular Weight | 800.40 g/mol | This compound |
| Purity | ≥95% | This compound |
| Excitation Maximum (λex) | ~555 nm | Cy3 Azide |
| Emission Maximum (λem) | ~570 nm | Cy3 Azide |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ at 555 nm | Cy3 Azide |
| Fluorescence Quantum Yield (Φ) | ~0.31 | Cy3 Azide |
| Solubility | Water, DMSO, DMF, DCM | N-hydroxypropyl-N'-(azide-PEG3)-Cy3 |
Click Chemistry: Mechanisms and Workflows
Click chemistry provides a highly efficient and bio-orthogonal method for labeling molecules.[5] this compound can be utilized in two primary forms of azide-alkyne cycloaddition reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly reliable and widely used click chemistry reaction that involves the use of a copper(I) catalyst to form a stable triazole linkage between an azide and a terminal alkyne.[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst, which can be advantageous for in vivo applications or when working with copper-sensitive systems.[7]
Experimental Protocols
The following are detailed protocols for labeling various classes of biomolecules with this compound using CuAAC. These protocols can be adapted for SPAAC by omitting the copper sulfate (B86663), reducing agent, and ligand, and using a strained cyclooctyne-modified biomolecule.
Labeling of Alkyne-Modified Proteins
This protocol is designed for the labeling of a protein that has been modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 50 mM in DMSO/water)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of this compound: Dissolve the dye in anhydrous DMSO to a concentration of 10 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein (to a final concentration of 10-100 µM)
-
This compound stock solution (3-10 molar excess over the protein)
-
THPTA or TBTA stock solution (to a final concentration of 1 mM)
-
CuSO₄ stock solution (to a final concentration of 0.1-0.5 mM)
-
-
Initiate the reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purify the labeled protein: Remove unreacted dye and catalyst components using a desalting column or dialysis against a suitable buffer.[8]
-
Analyze the labeling efficiency: The degree of labeling can be determined spectrophotometrically or by SDS-PAGE followed by in-gel fluorescence scanning.
Labeling of Alkyne-Modified Oligonucleotides
This protocol describes the labeling of synthetic oligonucleotides containing an alkyne modification.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
DMSO
-
Triethylammonium acetate (B1210297) (TEAA) buffer (e.g., 1 M, pH 7.0)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
TBTA stock solution (e.g., 50 mM in DMSO)
-
Ethanol (B145695) or acetone (B3395972) for precipitation
-
Purification supplies (e.g., HPLC or PAGE)
Procedure:
-
Dissolve the alkyne-modified oligonucleotide in water to a concentration of 1 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine:
-
Alkyne-modified oligonucleotide solution
-
TEAA buffer (to a final concentration of 100 mM)
-
This compound stock solution (1.5-5 molar excess over the oligonucleotide)
-
TBTA stock solution (to a final concentration of 1 mM)
-
CuSO₄ stock solution (to a final concentration of 0.5 mM)
-
-
Initiate the reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
Incubate: Vortex the mixture and incubate at room temperature overnight, protected from light.[9]
-
Purify the labeled oligonucleotide: Precipitate the labeled oligonucleotide using ethanol or acetone. The pellet can be further purified by HPLC or PAGE.[9]
Conclusion
This compound is a valuable tool for researchers in various fields, offering a reliable and efficient method for fluorescently labeling biomolecules. Its bright fluorescence, good photostability, and the bio-orthogonality of click chemistry make it an excellent choice for a wide range of applications, from in vitro assays to cellular imaging. The protocols provided in this guide serve as a starting point for developing optimized labeling strategies for your specific research needs.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Cyanine 3 Dye | AxisPharm [axispharm.com]
- 3. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 4. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]
- 5. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
The Functional Core of N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Technical Guide to its PEG Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the pivotal role of the polyethylene (B3416737) glycol (PEG) linker in the functionality of the fluorescent probe N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This molecule is a sophisticated tool in modern biochemistry and drug development, designed for the precise fluorescent labeling of biomolecules. Its utility is derived from the synergistic interplay of its three core components: the Cy3 fluorophore, a reactive azide (B81097) group, and the strategically positioned PEG4 linkers.
Molecular Architecture and Component Functionality
The structure of this compound comprises a central Cyanine3 (Cy3) dye flanked by two tetra-polyethylene glycol (PEG4) chains. One chain is terminated with a methoxy (B1213986) group (m-PEG), rendering it inert, while the other is functionalized with a reactive azide (-N₃) group. This asymmetric design is crucial for its application in bioconjugation.
-
Cyanine3 (Cy3) Core: This is a bright and photostable fluorescent dye that serves as the reporter element of the molecule. Its strong absorption and emission in the visible spectrum make it readily detectable in various biological imaging applications.
-
Azide (-N₃) Reactive Group: The terminal azide group is a bioorthogonal handle. It is highly selective and stable under most biological conditions, yet it can readily participate in specific chemical ligation reactions, most notably "click chemistry." This allows for the covalent attachment of the entire probe to a target molecule of interest.
-
PEG4 Linkers: The two PEG4 chains are not merely passive spacers. They are critical to the overall performance of the probe, influencing its solubility, biocompatibility, and the reactivity of the azide group.
The Multifaceted Role of the PEG Linker
The PEG linker in this compound is integral to its function, contributing to several key properties that enhance its utility in biological systems.
Enhancing Solubility and Biocompatibility
Polyethylene glycol is a hydrophilic polymer, and its inclusion in the molecular structure significantly increases the water solubility of the otherwise hydrophobic Cy3 dye. This is crucial for applications in aqueous biological environments, preventing aggregation and ensuring the availability of the probe for reaction. Furthermore, PEG is well-known for its biocompatibility and ability to reduce non-specific binding to proteins and cell surfaces, thereby improving the signal-to-noise ratio in imaging experiments.
Spatial Optimization for Bioconjugation
The PEG4 chains act as flexible spacers, physically separating the bulky Cy3 fluorophore from the reactive azide group. This spatial separation minimizes steric hindrance, allowing the azide group to more freely access and react with its target, such as an alkyne-modified protein or nucleic acid. The length of the PEG linker can be critical; a linker that is too short may not provide sufficient separation, while an overly long linker could introduce excessive flexibility, potentially impacting reaction kinetics.
Modulation of Photophysical Properties
Mechanism of Action: Click Chemistry
The primary mechanism by which the this compound linker functions is through facilitating a bioorthogonal reaction known as azide-alkyne cycloaddition, a cornerstone of "click chemistry." This reaction forms a stable triazole linkage between the azide on the probe and a terminal alkyne on a target biomolecule. There are two main variants of this reaction:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst to proceed at a significant rate under biological conditions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This variant utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with the azide without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.
The workflow for labeling a target protein with this compound via SPAAC is depicted below.
The logical relationship for the click chemistry reaction is as follows:
Quantitative Data
The following table summarizes the key physicochemical and fluorescence properties of this compound and its core components. Data for the specific molecule is based on manufacturer specifications and data for similar compounds.
| Property | Value | Source |
| Molecular Formula | C₄₂H₆₂ClN₅O₉ | Manufacturer Data |
| Molecular Weight | 800.4 g/mol | Manufacturer Data |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ at λex | |
| Fluorescence Quantum Yield (Φ) | 0.15 - 0.3 (conjugate dependent) | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C, protect from light |
Experimental Protocols
The following are generalized protocols for the bioconjugation of an alkyne-modified protein with this compound. Note: These are starting points and optimal conditions (e.g., concentration, incubation time, temperature) should be determined empirically for each specific application.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 100 mM in water).
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 1 M in water).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified protein with this compound. A 10- to 50-fold molar excess of the azide probe over the protein is recommended.
-
Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA at a 1:5 molar ratio.
-
Add the catalyst: Add the CuSO₄/THPTA premix to the protein-probe mixture. The final concentration of CuSO₄ should be between 100 µM and 1 mM.
-
Initiate the reaction: Add sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM.
-
Incubate: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify: Remove the excess reagents and catalyst by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterize: Confirm conjugation by methods such as SDS-PAGE with in-gel fluorescence scanning and UV-Vis spectroscopy.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
DBCO- or BCN-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the strained alkyne-modified protein with this compound. A 2- to 10-fold molar excess of the azide probe is typically sufficient.
-
Incubate: Incubate the reaction at room temperature or 37°C for 1-12 hours, protected from light. The reaction time will depend on the specific strained alkyne used.
-
Purify: Remove the unreacted probe using a desalting column or dialysis.
-
Characterize: Confirm the labeling as described for the CuAAC protocol.
Conclusion
The PEG linker in this compound is a critical design element that extends far beyond simple spacing. It enhances the solubility and biocompatibility of the probe, minimizes non-specific interactions, and provides the necessary steric freedom for the azide group to efficiently participate in click chemistry reactions. This combination of a high-performance fluorophore, a bioorthogonal reactive handle, and a functionally optimizing linker makes this compound a powerful and versatile tool for the fluorescent labeling of biomolecules in a wide range of research and development applications.
The Strategic Advantage of PEG Spacers in Fluorescent Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug development, the precision of fluorescent labeling is paramount. The ability to accurately tag and track biomolecules underpins a vast array of applications, from fundamental research to clinical diagnostics. A key, yet often underestimated, component in achieving this precision is the use of a Polyethylene (B3416737) Glycol (PEG) spacer. This technical guide delves into the core advantages of incorporating PEG spacers in fluorescent labeling strategies, providing quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in optimizing their experimental designs.
Core Advantages of PEG Spacers
The introduction of a PEG spacer between a fluorophore and a biomolecule is not merely a matter of linkage; it is a strategic decision that can significantly enhance the performance and reliability of fluorescent probes. The primary benefits of PEGylation in this context are multifaceted, addressing key challenges associated with bioconjugation and fluorescence applications.
Enhanced Solubility and Reduced Aggregation
One of the most significant advantages of PEG spacers is their inherent hydrophilicity.[1][2][3] Many fluorescent dyes are hydrophobic in nature, which can lead to aggregation and precipitation when conjugated to biomolecules in aqueous environments.[4] This aggregation can quench fluorescence and lead to inaccurate quantification.[5] PEG spacers, being highly water-soluble, impart their hydrophilic character to the entire conjugate, thereby improving its solubility and preventing aggregation.[1][6][7] This is particularly crucial when working with proteins that are prone to aggregation or when a high degree of labeling is desired.[8]
Minimized Steric Hindrance and Improved Binding Affinity
The flexible and extended conformation of PEG chains acts as a physical spacer, distancing the often-bulky fluorophore from the biologically active site of the labeled molecule.[2][8] This separation minimizes steric hindrance, which can otherwise interfere with the binding of the biomolecule to its target, such as an antibody to its antigen or a ligand to its receptor.[9][10] By preserving the native conformation and accessibility of the binding site, PEG spacers can help maintain or even improve the binding affinity of the labeled molecule.[3][11] However, it is important to note that the length of the PEG spacer can be a critical factor, with excessively long chains potentially masking the recognition site.[3]
Reduction of Non-Specific Binding
In applications such as immunoassays and in vivo imaging, non-specific binding of fluorescently labeled probes to surfaces or off-target molecules is a major source of background noise and false-positive signals.[12] The hydrophilic and bio-inert nature of PEG creates a hydration shell around the conjugate, which repels non-specific protein adsorption and reduces interactions with cellular membranes and other surfaces.[12][13][14] This "stealth" effect leads to a significant improvement in the signal-to-noise ratio and enhances the specificity of detection.[15]
Enhanced Quantum Yield and Photostability
PEGylation can also have a direct impact on the photophysical properties of the fluorescent dye. By creating a more hydrophilic microenvironment and preventing dye-dye interactions that can lead to self-quenching, PEG spacers can enhance the quantum yield of the fluorophore.[13][14] This "PEG-fluorochrome shielding" approach results in brighter and more stable fluorescent probes.[13][16]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacers on key performance parameters in fluorescent labeling.
Table 1: Effect of PEG Spacer Length on Inhibitory Potency and Binding Mode
| Fluorescent Inhibitor Conjugate | Spacer Length | IC50 (nM) | Mode of Binding | Reference |
| FAM-CTT-54 | None | 0.41 | Reversible | [17] |
| FAM-X-CTT-54 | Short Hydrophobic | 0.35 | Slowly Reversible | [17] |
| FAM-PEG8-CTT-54 | PEG8 | 1.93 | Irreversible | [17] |
Table 2: Influence of PEGylation on Nanocarrier Uptake in Different Cell Lines
| Nanocarrier Modification | Cell Line | Mean Fluorescence Intensity (MFI) | % of NC+ Cells | Reference |
| 0.65 kDa PEG linker | RAW264.7 | Higher Uptake | Higher Uptake | [18] |
| 2 kDa PEG linker | RAW264.7 | Lower Uptake | Lower Uptake | [18] |
| 5 kDa PEG linker | RAW264.7 | Lower Uptake | Lower Uptake | [18] |
| 0.65 kDa PEG linker | DC2.4 | Best Targeting | Best Targeting | [19] |
| 5 kDa PEG linker | BMDCs & cDC1 | Specific Accumulation | Specific Accumulation | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of PEG spacers in fluorescent labeling.
Protocol 1: Fluorescent Labeling of an Antibody with a PEGylated Dye
Objective: To covalently attach a fluorescent dye containing a PEG spacer to a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-ester activated fluorescent dye with a PEG spacer (e.g., NHS-PEG4-Fluorescein)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
-
Spectrophotometer
Methodology:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.
-
Dye Preparation: Immediately before use, dissolve the NHS-ester activated PEGylated dye in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to antibody (typically a 5-20 fold molar excess).
-
Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Alternatively, perform dialysis against PBS at 4°C with several buffer changes.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at the maximum absorbance wavelengths of the protein (typically 280 nm) and the dye.
-
Calculate the degree of labeling (DOL) or dye-to-protein ratio using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
-
Protocol 2: Immunoassay for Antigen Detection Using a PEGylated Fluorescent Antibody
Objective: To perform a sandwich ELISA to detect an antigen using a capture antibody and a PEGylated fluorescently labeled detection antibody.
Materials:
-
96-well microplate
-
Capture antibody specific to the antigen
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen standard and samples
-
PEGylated fluorescently labeled detection antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescence microplate reader
Methodology:
-
Coating: Coat the microplate wells with the capture antibody (1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Antigen Incubation: Add antigen standards and samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the PEGylated fluorescently labeled detection antibody to each well and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the plate five times with wash buffer to remove unbound detection antibody.
-
Detection: Read the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths.
-
Analysis: Generate a standard curve from the fluorescence readings of the antigen standards and determine the concentration of the antigen in the samples.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of PEG spacers in fluorescent labeling.
References
- 1. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. lifetein.com [lifetein.com]
- 3. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Influence of a poly-ethylene glycol spacer on antigen capture by immobilized antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improving the sensitivity of immunoassays with PEG-COOH-like film prepared by plasma-based technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Spacer length effects on in vitro imaging and surface accessibility of fluorescent inhibitors of prostate specific membrane antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Protein Labeling with N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for the fluorescent labeling of proteins. This bifunctional molecule, featuring a Cy3 fluorophore, a PEG4 spacer, and a terminal azide (B81097) group, is a key reagent in modern bioconjugation strategies, particularly those employing bioorthogonal click chemistry. This document details the underlying chemical principles, provides structured data on the reagent's properties, outlines detailed experimental protocols for its application, and illustrates relevant workflows.
Introduction
This compound is a specialized fluorescent probe designed for a two-step protein labeling strategy. Unlike traditional single-step labeling reagents that directly react with protein functional groups, this molecule participates in a highly specific and efficient bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This approach offers researchers precise control over the labeling process, making it ideal for a wide range of applications, from cellular imaging to the study of protein-protein interactions.
The labeling process involves two key stages:
-
Protein Modification: The target protein is first functionalized with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) group. This is typically achieved by reacting the protein's primary amines (lysine residues and the N-terminus) with an NHS-ester derivative of the strained alkyne.
-
Click Chemistry Reaction: The azide group of this compound then reacts specifically with the strained alkyne on the modified protein, forming a stable triazole linkage and covalently attaching the Cy3 fluorophore.
The inclusion of two polyethylene (B3416737) glycol (PEG4) spacers in the molecule's structure enhances its water solubility and reduces steric hindrance, which can improve reaction efficiency and minimize non-specific interactions.
Core Reagent Properties
A clear understanding of the chemical and physical properties of this compound and its constituent parts is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C₄₄H₆₆ClN₅O₁₀ | [1] |
| Molecular Weight | ~800.4 g/mol | [1] |
| Excitation Maximum (Cy3) | ~550 nm | [2][3] |
| Emission Maximum (Cy3) | ~570 nm | [2][3] |
| Extinction Coefficient (Cy3) | ~150,000 cm⁻¹M⁻¹ | [4] |
| Quantum Yield (Cy3) | ~0.31 | [4] |
| Solubility | Water, DMSO, DMF | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the two-step labeling of proteins using a strained alkyne and this compound.
Protocol 1: Protein Modification with a Strained Alkyne (DBCO-NHS Ester)
This protocol describes the initial step of introducing a DBCO group onto the target protein.
Materials:
-
Target protein (0.5–5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)
-
DBCO-PEG4-NHS Ester (or similar amine-reactive strained alkyne)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5, or PBS, pH 7.2-7.4[5][6]
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with an appropriate reaction buffer using a desalting column or dialysis.[6]
-
DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in DMSO to a concentration of 10 mM.[7][8]
-
Labeling Reaction:
-
Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[7] The optimal ratio may need to be determined empirically for each protein.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10-20% to prevent protein denaturation.[8][9]
-
Incubate the reaction for 60 minutes at room temperature or overnight at 4°C with gentle mixing.[8][9]
-
-
Quenching (Optional): To stop the reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM.
-
Purification: Remove the unreacted DBCO-NHS ester using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[7][8] The purified DBCO-labeled protein is now ready for the SPAAC reaction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
This protocol details the "click" reaction between the DBCO-modified protein and the azide-functionalized Cy3 dye.
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column or dialysis equipment
-
Reaction buffer: PBS, pH 7.4
Procedure:
-
Azide-Cy3 Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
SPAAC Reaction:
-
To the DBCO-labeled protein solution, add the this compound stock solution to achieve a 1.5- to 10-fold molar excess of the azide-dye over the protein.[7] A 2- to 4-fold molar excess is often a good starting point.[9]
-
Gently mix the reaction.
-
Incubate at room temperature for 1-4 hours or at 4°C overnight, protected from light.[9][10]
-
-
Purification: Remove the unreacted this compound using a desalting column or dialysis. The purified, fluorescently labeled protein is now ready for downstream applications.
-
Characterization and Storage:
-
The degree of labeling (DOL) can be determined by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for Cy3).[10]
-
Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning to confirm successful conjugation.[11]
-
Store the labeled protein under conditions appropriate for the specific protein, typically at 4°C for short-term storage or at -80°C for long-term storage, protected from light.[5]
-
Quantitative Data on Labeling Efficiency
The efficiency of the two-step labeling process is influenced by several factors, including the number of available primary amines on the protein, the molar excess of reagents, reaction time, and temperature.
| Parameter | Typical Range/Value | Notes |
| Degree of Labeling (DOL) for DBCO-NHS | 1 - 10 DBCO molecules per protein | Highly dependent on the protein and the molar excess of the NHS ester. |
| SPAAC Reaction Efficiency | Typically >90% completion | The reaction between DBCO and azide is generally very efficient and goes to completion under optimized conditions.[9] |
| SPAAC Reaction Time | 1 - 16 hours | Can be expedited at higher temperatures (e.g., 37°C) for less sensitive proteins.[10] |
| Molar Excess of Azide-Cy3 | 1.5 - 10 fold | A slight molar excess is usually sufficient to drive the reaction to completion.[7] |
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and a potential application in studying protein-protein interactions.
Applications in Research and Drug Development
The specificity and biocompatibility of the two-step labeling strategy utilizing this compound open up a wide array of applications:
-
Fluorescence Microscopy: The bright and photostable Cy3 dye is well-suited for imaging the localization and trafficking of labeled proteins within fixed or living cells.[2]
-
Förster Resonance Energy Transfer (FRET): By labeling two interacting proteins with a FRET donor and acceptor pair (where Cy3 can act as the acceptor), researchers can study protein-protein interactions in real-time.[12][13] The click chemistry approach allows for site-specific labeling, which can provide more precise distance measurements.
-
Flow Cytometry: Cy3-labeled proteins can be used to identify and sort cell populations based on the presence of a specific cell surface or intracellular protein.
-
In Vivo Imaging: The copper-free nature of the SPAAC reaction makes it suitable for labeling proteins in living organisms, enabling the tracking of proteins in their native environment.[14]
-
Development of Antibody-Drug Conjugates (ADCs): The precise control over the site of conjugation offered by this method is highly advantageous in the development of ADCs, ensuring a homogeneous product with a defined drug-to-antibody ratio.
Conclusion
This compound, when used in conjunction with a two-step bioorthogonal labeling strategy, provides a powerful and versatile tool for the fluorescent labeling of proteins. The high specificity of the strain-promoted azide-alkyne cycloaddition, coupled with the favorable properties of the Cy3 fluorophore and PEG spacers, enables researchers and drug development professionals to conduct a wide range of sophisticated experiments with a high degree of precision and control. This technical guide serves as a foundational resource for the successful application of this advanced bioconjugation methodology.
References
- 1. Azide | BroadPharm [broadpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cyanine 3 Dye | AxisPharm [axispharm.com]
- 4. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. lumiprobe.com [lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Genetically encoded click chemistry for single-molecule FRET of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FRET‐FLIM to Determine Protein Interactions and Membrane Topology of Enzyme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for labeling nucleic acids
An In-depth Technical Guide to Nucleic Acid Labeling with N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specialized fluorescent labeling reagent designed for the covalent attachment of the cyanine (B1664457) dye Cy3 to biomolecules. This guide focuses on its application for labeling nucleic acids (DNA and RNA). The molecule features a Cy3 fluorophore for detection, two polyethylene (B3416737) glycol (PEG4) spacers to enhance aqueous solubility and reduce steric hindrance, and a terminal azide (B81097) (N3) group.[1] This azide group is the key functional moiety that enables highly specific and efficient labeling of alkyne-modified nucleic acids via a bioorthogonal reaction known as "click chemistry".[2][3] This technique has become a cornerstone in molecular biology for applications ranging from fluorescence microscopy and in situ hybridization (FISH) to flow cytometry and single-molecule studies.[4][5]
Core Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The labeling reaction relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of click chemistry.[6][7] This reaction forms a stable triazole linkage between the azide group on the dye and a terminal alkyne group that has been pre-incorporated into the nucleic acid.[2][3] The reaction is highly specific and bioorthogonal, meaning it does not interfere with other functional groups found in biological systems.[2][3][8] The process requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate (B86663) (CuSO4) by a reducing agent like sodium ascorbate.[9] A stabilizing ligand, such as TBTA (tris-(benzyltriazolylmethyl)amine) or the more water-soluble THPTA, is often used to protect the Cu(I) from oxidation and improve reaction efficiency.[9]
Data Presentation: Properties of the Cy3 Fluorophore
The Cy3 dye is a bright, orange-fluorescent dye valued for its photostability and strong signal intensity.[5] Its key quantitative properties are summarized below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~550-554 nm | [4][10] |
| Emission Maximum (λem) | ~568-570 nm | [4][10] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [10] |
| Fluorescence Quantum Yield (Φ) | ~0.15 | [10] |
| Recommended Laser Line | 532 nm | [5] |
| Recommended Filter Set | TRITC (tetramethylrhodamine) | [11] |
Experimental Protocols
Protocol for CuAAC Labeling of Alkyne-Modified Oligonucleotides
This protocol is a general guideline for labeling alkyne-modified DNA or RNA oligonucleotides with an azide-functionalized dye like this compound.[2][3][6]
A. Reagents and Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
DMSO (Anhydrous)
-
Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)
-
Ascorbic Acid Stock: 5 mM in nuclease-free water (prepare fresh)[2]
-
Copper(II)-TBTA Stock: 10 mM in 55% DMSO (or use a water-soluble ligand like THPTA)[2]
-
Nuclease-free water
-
Inert gas (Argon or Nitrogen)
-
Precipitation reagents: 3 M Sodium Acetate (pH 5.2) and 100% Ethanol, or Acetone (B3395972) with 3% lithium perchlorate (B79767) for oligonucleotides.[12]
B. Preparation of Stock Solutions:
-
Azide-Cy3 Stock (10 mM): Dissolve the this compound in anhydrous DMSO.
-
Oligonucleotide Stock: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 100-200 µM).
C. Labeling Reaction Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide (e.g., 1 nmol) in nuclease-free water.
-
Add 2 M TEAA buffer to a final concentration of 0.2 M.[2][12]
-
Add DMSO to a final volume of 50% of the total reaction mixture.[2] Vortex to mix.
-
Add the Azide-Cy3 stock solution to a final concentration of 1.5 times the oligonucleotide concentration.[8] Vortex to mix.
-
Add the freshly prepared 5 mM Ascorbic Acid stock solution to a final concentration of 0.5 mM.[8] Vortex briefly.
-
Degas the solution by bubbling with an inert gas (argon or nitrogen) for 30-60 seconds.[2][6]
-
Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.[8]
-
Flush the tube headspace with inert gas, cap it tightly, and vortex thoroughly.[6]
-
Incubate the reaction at room temperature overnight, protected from light.[3][6]
Purification of the Labeled Oligonucleotide
Purification is a critical step to remove unreacted dye, which can interfere with downstream applications.[13]
A. Ethanol/Acetone Precipitation:
-
For DNA, add 0.1 volumes of 3 M sodium acetate and 2.5-3 volumes of cold 100% ethanol.[12] For oligonucleotides, adding at least a 4-fold volume of acetone can be effective.[6]
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.[12]
-
Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.[12]
-
Carefully discard the supernatant, which contains the unreacted dye.
-
Wash the pellet with cold 70% ethanol, centrifuge again, and discard the supernatant.
-
Air-dry the pellet and resuspend in a suitable buffer.
B. Advanced Purification: For applications requiring very high purity, methods like High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) are recommended to separate the labeled product from any remaining unlabeled oligonucleotides and free dye.[14]
Mechanism Visualization
The CuAAC reaction proceeds via a copper-catalyzed mechanism that joins the alkyne and azide moieties. The copper(I) ion acts as a catalyst to coordinate with both the alkyne and azide, lowering the activation energy of the cycloaddition and leading to the formation of a stable five-membered triazole ring.
References
- 1. N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 [myskinrecipes.com]
- 2. Мечение олигонуклеотидов и ДНК методом клик-химии [ru.lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Cy3 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for Researchers, Scientists, and Drug Development Professionals
Introduction: N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a bifunctional fluorescent labeling reagent that combines the bright and photostable cyanine (B1664457) 3 (Cy3) fluorophore with a versatile azide (B81097) handle for bioorthogonal conjugation. The two polyethylene (B3416737) glycol (PEG4) linkers enhance its solubility in aqueous media and provide spatial separation between the fluorophore and the conjugated biomolecule, which can help to minimize steric hindrance and potential quenching effects. This technical guide provides a comprehensive overview of its properties, commercial suppliers, and detailed protocols for its application in life sciences research and drug development.
The azide group enables the covalent attachment of this probe to a wide range of biomolecules containing a terminal alkyne or a strained cyclooctyne (B158145) moiety through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. These "click chemistry" reactions are highly specific and efficient, allowing for the precise labeling of proteins, nucleic acids, and other biomolecules in complex biological samples, including live cells.
Commercial Suppliers and Technical Data
Several chemical suppliers offer this compound and structurally similar analogs. The following table summarizes the key quantitative data for this and related compounds, compiled from various supplier datasheets. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific data.
| Supplier | Product Name/Variant | Molecular Weight ( g/mol ) | Purity | Excitation Max (nm) | Emission Max (nm) | Storage Conditions |
| BroadPharm | This compound | 800.4 | ≥98% | ~555 | ~570 | -20°C, protect from light |
| Guidechem | N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 | 860.48 | Not specified | Not specified | Not specified | Not specified |
| MySkinRecipes | N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 | 860.48 | ≥98% | Not specified | Not specified | Not specified |
| BroadPharm | N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | 624.2 | ≥95% | 555 | 570 | -20°C[1] |
Experimental Protocols
The primary application of this compound is the fluorescent labeling of alkyne-modified biomolecules via click chemistry. Below are detailed protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol is suitable for labeling purified proteins that have been modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution. Store protected from light at -20°C.
-
Prepare fresh sodium ascorbate solution immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the protein labeling buffer. The final protein concentration should ideally be 1-10 mg/mL.
-
Add the this compound stock solution to the protein solution. A 3 to 10-fold molar excess of the azide probe over the protein is typically recommended.[2]
-
Add the aminoguanidine solution to a final concentration of 5 mM.
-
Prepare a premix of CuSO₄ and THPTA ligand. Add this premix to the reaction tube to a final copper concentration of 0.1-0.25 mM and a ligand concentration of 0.5-1.25 mM (a 5:1 ligand to copper ratio is recommended).[3]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[3]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 8-16 hours).
-
-
Purification:
-
Remove the unreacted fluorescent probe and other small molecules by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
-
Confirm successful conjugation by SDS-PAGE followed by in-gel fluorescence scanning.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
This protocol is designed for labeling biomolecules on the surface of or within live cells that have been metabolically engineered to incorporate a strained alkyne (e.g., dibenzocyclooctyne - DBCO).
Materials:
-
Cells metabolically labeled with a strained alkyne-containing precursor
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 1-10 mM).
-
-
Cell Preparation:
-
Culture cells that have been metabolically labeled with a strained alkyne.
-
Gently wash the cells twice with pre-warmed PBS or cell culture medium to remove any unincorporated precursor.
-
-
Labeling Reaction:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-100 µM).
-
Add the labeling solution to the cells and incubate at 37°C for 30-60 minutes, protected from light. The optimal concentration and incubation time may need to be determined empirically.
-
-
Washing:
-
Remove the labeling solution and wash the cells three to four times with pre-warmed PBS to remove any unreacted probe.
-
-
Imaging:
-
Image the labeled cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
-
Visualizations of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key applications of this compound in research and drug development.
Caption: Workflow for metabolic labeling and imaging of cell surface glycans.
Caption: Conceptual workflow for creating and using a fluorescent GPCR ligand.
Caption: Experimental workflow for PROTAC cell permeability and target engagement.
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific applications and experimental conditions. Always follow standard laboratory safety procedures when handling chemicals.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of proteins using the bifunctional fluorescent reagent, N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This molecule incorporates the bright and photostable Cyanine3 (Cy3) fluorophore, making it an excellent choice for a variety of fluorescence-based detection methods. The reagent features two distinct functionalities facilitated by polyethylene (B3416737) glycol (PEG) spacers, which enhance solubility and minimize steric hindrance. One terminus is an amine-reactive N-hydroxysuccinimide (NHS) ester for covalent attachment to proteins, while the other terminus presents an azide (B81097) group, enabling subsequent bio-orthogonal "click chemistry" reactions.
This two-step labeling strategy first attaches the fluorescent Cy3 dye to the protein of interest via stable amide bonds with primary amines (e.g., lysine (B10760008) residues). The incorporated azide then serves as a versatile chemical handle for the attachment of other molecules, such as biotin, crosslinkers, or other probes equipped with a compatible alkyne or cyclooctyne (B158145) group. This dual functionality is particularly useful for applications in drug development, cellular imaging, and the study of protein-protein interactions.
Product Information
| Property | Specification |
| Fluorophore | Cyanine3 (Cy3) |
| Excitation Maximum (λex) | ~550 nm |
| Emission Maximum (λem) | ~570 nm |
| Reactive Group 1 | N-Hydroxysuccinimide (NHS) Ester (reacts with primary amines) |
| Reactive Group 2 | Azide (N₃) (for click chemistry) |
| Spacer Arms | PEG4 (Polyethylene glycol, 4 units) |
| Storage | Store at -20°C, protected from light and moisture. |
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of Proteins
This protocol details the covalent attachment of this compound to a target protein.
Materials Required:
-
Protein of interest (in an amine-free buffer)
-
This compound reagent
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[1][2][3] Note: Avoid buffers containing primary amines such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[1]
-
Purification resin (e.g., Sephadex G-25) or spin desalting columns
-
Storage Buffer (e.g., PBS with glycerol)
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer.[4] If the protein is in an incompatible buffer, perform buffer exchange via dialysis or using a desalting column.
-
-
Reagent Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM reagent stock solution to achieve the desired molar excess. A molar excess of 8-10 fold of the dye to the protein is a common starting point for optimal labeling.[2][3][4] The optimal ratio may need to be determined empirically for each protein.
-
While gently vortexing, add the calculated volume of the reagent stock solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[1][4]
-
-
Purification of Labeled Protein:
-
Remove unreacted dye and byproducts using a desalting column or size-exclusion chromatography (e.g., Sephadex G-25).[5]
-
Collect the fractions containing the fluorescently labeled protein. Successful labeling will be indicated by the visible orange color of the protein fractions.
-
-
Storage:
-
Store the purified, labeled protein at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage, protected from light.[5]
-
Protocol 2: Quantification of Labeling Efficiency
The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Cy3, approximately 550 nm (A₅₅₀).
-
Calculate the protein concentration, correcting for the absorbance of the Cy3 dye at 280 nm.
-
Corrected Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ / A₅₅₀ for the free dye) and ε_protein is the molar extinction coefficient of the protein.
-
-
-
Calculate the concentration of the Cy3 dye.
-
Dye Concentration (M) = A₅₅₀ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy3 (~150,000 M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling.
-
DOL = Dye Concentration / Corrected Protein Concentration
-
| Parameter | Value |
| Cy3 Molar Extinction Coefficient (ε_dye) | ~150,000 M⁻¹cm⁻¹ at ~550 nm |
| Recommended Molar Excess (Dye:Protein) | 8:1 to 10:1 |
| Optimal Reaction pH | 8.3 - 8.5 |
Downstream Application: Click Chemistry
The azide group on the labeled protein allows for a subsequent bio-orthogonal reaction with a molecule containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO, BCN). This reaction, known as "click chemistry," is highly specific and efficient, and can be performed in complex biological samples.[6]
Signaling Pathway Example: Kinase Activity Probe
A common application for dual-functionalized proteins is in the study of cellular signaling pathways. For example, a kinase can be labeled with this compound. The fluorescent Cy3 allows for visualization of the kinase within the cell. The azide handle can then be "clicked" to an alkyne-modified ATP analog. This creates a probe to study kinase activity and localization in response to cellular stimuli.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Protein concentration is too low.- Reaction pH is not optimal.- Presence of amine-containing buffers.- Hydrolyzed NHS ester reagent. | - Concentrate the protein to >2 mg/mL.- Ensure the reaction buffer pH is between 8.3 and 8.5.- Perform buffer exchange to an amine-free buffer.- Prepare the reagent stock solution fresh. |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- Protein instability. | - Keep the volume of the reagent stock solution to less than 10% of the total reaction volume.- Optimize labeling conditions (e.g., lower temperature, shorter incubation time). |
| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Repeat the purification step or use a different purification method (e.g., dialysis). |
Applications
Proteins labeled with this compound are suitable for a wide range of applications, including:
-
Fluorescence Microscopy and Cellular Imaging: Visualize the localization and trafficking of proteins in live or fixed cells.
-
Flow Cytometry (FACS): Identify and sort cells based on the expression of a target protein.
-
ELISA and Western Blotting: Use as a detection reagent in immunoassays.
-
Protein-Protein Interaction Studies: The azide handle can be used to crosslink interacting partners.
-
Drug Delivery and Targeting: The azide can be used to attach targeting ligands or therapeutic payloads.
References
- 1. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Azide | BroadPharm [broadpharm.com]
Illuminating the Molecular World: A Step-by-Step Guide to Cy3-Azide Click Chemistry Conjugation
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed protocol for the conjugation of Cy3-azide to alkyne-modified biomolecules using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. These application notes will equip researchers with the knowledge to effectively label proteins, nucleic acids, and other biomolecules for a wide array of applications in diagnostics, imaging, and drug development.
Introduction to Cy3-Azide Click Chemistry
Click chemistry offers a powerful and versatile method for molecular ligation, characterized by its high efficiency, specificity, and biocompatibility. The copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne to form a stable triazole linkage is a prime example of this chemical philosophy. Cy3-azide, a bright and photostable fluorescent dye, when coupled with this chemistry, becomes an invaluable tool for fluorescently labeling and tracking biomolecules. The bioorthogonal nature of the azide and alkyne functional groups ensures that the reaction proceeds with minimal side reactions within complex biological systems.[1][2] This technique has found broad utility in drug discovery, from high-throughput screening of enzyme inhibitors to the development of targeted drug delivery systems.[3][4]
Quantitative Data Summary
The efficiency of Cy3-azide click chemistry conjugation can be influenced by several factors, including the nature of the biomolecule, reagent concentrations, and reaction conditions. The following tables summarize key quantitative data to guide experimental design.
Table 1: Recommended Reagent Concentrations and Molar Ratios
| Biomolecule | Cy3-Azide Concentration (Final) | Molar Excess of Cy3-Azide (to biomolecule) | Copper (II) Sulfate (CuSO₄) Concentration (Final) | Reducing Agent (e.g., Sodium Ascorbate) Concentration (Final) | Ligand (e.g., THPTA) Concentration (Final) |
| Antibodies | 5 µM - 50 µM[5] | 5 to 20-fold[6] | 50 µM | 2.5 mM | 250 µM |
| Oligonucleotides | 1.5 µM - 3.0 µM | 1.5 to 3-fold[6] | 1 mM | 1 mM | 2 mM |
| Proteins (in cell lysate) | ~20 µM[5] | Not specified | 1 mM | 1 mM | 2 mM |
Table 2: Typical Incubation Conditions and Conjugation Efficiencies
| Biomolecule | Temperature (°C) | Incubation Time | Typical Conjugation Efficiency |
| Antibodies | Room Temperature or 4°C | 1 - 2 hours (RT) or Overnight (4°C)[6] | High (details not specified) |
| Oligonucleotides | Room Temperature | 2 - 4 hours or Overnight (4°C)[6] | 86.0 ± 1.3% to 90.3 ± 0.4%[7][8] |
| Proteins (in cell lysate) | Room Temperature | 30 - 60 minutes | High (details not specified) |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of Cy3-azide to an alkyne-modified biomolecule. This generalized protocol can be adapted for various biomolecules such as proteins and nucleic acids.
Materials
-
Alkyne-modified biomolecule (e.g., protein, DNA, oligonucleotide)
-
Cy3-azide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate (B8700270), THPTA)
-
Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4; ensure it is amine-free)
-
Purification system (e.g., size-exclusion chromatography, ethanol (B145695) precipitation)
Preparation of Stock Solutions
-
Cy3-Azide Stock Solution: Dissolve Cy3-azide in anhydrous DMSO or DMF to a final concentration of 10 mM. Store protected from light at -20°C.
-
Copper (II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution of CuSO₄ in nuclease-free water.
-
Reducing Agent (Sodium Ascorbate) Stock Solution: Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be prepared fresh for each experiment.
-
Ligand (THPTA) Stock Solution: Prepare a 200 mM stock solution of THPTA in nuclease-free water.
Conjugation Protocol
-
Prepare the Biomolecule: Dissolve the alkyne-modified biomolecule in the appropriate reaction buffer to the desired concentration (e.g., 1-5 mg/mL for proteins).
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order. The volumes should be adjusted based on the desired final reaction volume and concentrations outlined in Table 1.
-
Alkyne-modified biomolecule solution
-
Cy3-azide stock solution
-
Ligand (THPTA) stock solution
-
Copper (II) Sulfate (CuSO₄) stock solution
-
-
Initiate the Reaction: Add the freshly prepared reducing agent (sodium ascorbate) stock solution to the reaction mixture to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30 minutes to 4 hours, or overnight at 4°C, protected from light.[6] Refer to Table 2 for biomolecule-specific recommendations.
-
Purification of the Conjugate:
-
For Proteins/Antibodies: Purify the Cy3-conjugated biomolecule using size-exclusion chromatography or dialysis to remove unreacted Cy3-azide and copper catalyst.[6]
-
For Oligonucleotides/DNA: Purify the conjugate via ethanol precipitation. Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2).[6] Mix well and incubate at -20°C for at least 1 hour.[6] Centrifuge to pellet the conjugate, wash with cold 70% ethanol, and resuspend in a suitable buffer.
-
Analysis of Conjugation
The success of the conjugation can be assessed by various methods:
-
UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for protein) or 260 nm (for DNA/RNA) and at the excitation maximum of Cy3 (~550 nm) to determine the degree of labeling.
-
SDS-PAGE: For proteins, a fluorescently labeled band should be visible on the gel when imaged with a fluorescent scanner.
-
Mass Spectrometry: To confirm the covalent modification and determine the exact mass of the conjugate.
Visualizing the Process
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the Cy3-azide click chemistry conjugation process.
Caption: The catalytic cycle of the CuAAC reaction, highlighting the key intermediates.
Applications in Drug Development
The simplicity and robustness of Cy3-azide click chemistry have made it a valuable tool in the pharmaceutical industry. Key applications include:
-
Targeted Drug Delivery: By conjugating drugs to targeting moieties like antibodies or nanoparticles, click chemistry facilitates the site-specific delivery of therapeutics, enhancing efficacy and reducing off-target effects.[3][9]
-
High-Throughput Screening (HTS): The efficiency of click chemistry is well-suited for the rapid synthesis of large compound libraries for HTS, accelerating the discovery of new drug leads.[4][10]
-
In Vivo Imaging: The bioorthogonal nature of the reaction allows for the labeling and tracking of biomolecules in living cells and organisms, providing crucial insights into drug distribution and mechanism of action.
Conclusion
Cy3-azide click chemistry conjugation is a highly effective and versatile technique for fluorescently labeling a wide range of biomolecules. By following the detailed protocols and considering the quantitative data provided, researchers can confidently apply this powerful tool to advance their studies in basic research and drug development. The inherent specificity and efficiency of click chemistry, coupled with the excellent photophysical properties of the Cy3 dye, will continue to illuminate complex biological processes and drive innovation in the life sciences.
References
- 1. FastClick™ Cy3 Azide | AAT Bioquest [aatbio.com]
- 2. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ksbm.or.kr [ksbm.or.kr]
- 4. High-throughput synthesis of azide libraries suitable for direct “click” chemistry and in situ screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for Labeling Alkyne-Modified Proteins with N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of proteins is fundamental to understanding their function, localization, and interactions within complex biological systems. A powerful and widely adopted method for achieving this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4] This bioorthogonal reaction enables the covalent ligation of two molecules, one bearing an azide (B81097) group and the other a terminal alkyne, with high specificity and efficiency under biocompatible conditions.[1][5][6]
This document provides detailed application notes and protocols for the fluorescent labeling of alkyne-modified proteins using the azide-functionalized cyanine (B1664457) dye, N-(m-PEG4)-N'-(azide-PEG4)-Cy3. The incorporation of polyethylene (B3416737) glycol (PEG) linkers enhances the solubility and reduces potential aggregation of the labeled protein. Cy3 is a bright and photostable fluorescent dye, making it an excellent choice for a variety of downstream applications.
Principle of the Method
The labeling strategy is based on the CuAAC reaction, which forms a stable triazole linkage between the alkyne group on the protein and the azide group on the Cy3 dye.[2][7] This reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate (B8700270).[7][8] To prevent copper-mediated damage to the protein and to enhance reaction efficiency, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included in the reaction mixture.[7][8][9]
The azide and alkyne functional groups are virtually absent in biological systems, ensuring that the labeling reaction is highly specific and bioorthogonal.[1] This allows for the precise attachment of the fluorescent probe to the protein of interest with minimal off-target labeling.
Applications
The fluorescently labeled proteins generated using this protocol can be utilized in a wide range of qualitative and quantitative downstream applications, including:
-
Fluorescence Microscopy: Visualize the localization and trafficking of proteins within cells and tissues.
-
Flow Cytometry (FACS): Identify and quantify cell populations expressing the protein of interest.[10]
-
Western Blotting and ELISA: Detect and quantify the target protein in complex mixtures.[10]
-
Immunohistochemistry and Immunofluorescence: Probe for the presence and distribution of the protein in tissue sections.[10]
-
Proteomics: In "Click-DIGE," this method can be used for specific labeling and analysis of post-translationally modified proteins.[11]
Experimental Workflow and Reaction Mechanism
Below are diagrams illustrating the overall experimental workflow for protein labeling and the underlying chemical reaction.
Protocols
I. Reagent Preparation
Note: It is crucial to use high-quality reagents and buffers free of primary amines (e.g., Tris) and sodium azide, as these can interfere with the labeling reaction.[10][12] Buffers such as HEPES or phosphate-buffered saline (PBS) are recommended.
| Reagent | Stock Concentration | Solvent | Storage |
| Alkyne-Modified Protein | 1-10 mg/mL | Reaction Buffer | 4°C or -80°C (as per protein stability) |
| This compound | 10 mM | Anhydrous DMSO | -20°C, protected from light |
| Copper(II) Sulfate (CuSO₄) | 50 mM | Deionized Water | Room Temperature |
| THPTA Ligand | 50 mM | Deionized Water | Room Temperature |
| Sodium Ascorbate | 100 mM | Deionized Water | -20°C in aliquots (prepare fresh) |
| Reaction Buffer | 1x | - | 4°C |
| Example: 100 mM HEPES, 150 mM NaCl, pH 7.4 |
II. Protein Labeling Protocol
This protocol is optimized for labeling 1 mg of a ~50 kDa protein. Adjust volumes accordingly for different protein amounts or concentrations.
-
Prepare the Protein:
-
In a microcentrifuge tube, add a volume of your alkyne-modified protein solution equivalent to 1 mg.
-
Add reaction buffer to a final volume of 85 µL.
-
-
Prepare the Labeling Mix:
-
In a separate tube, prepare the labeling mix by adding the reagents in the following order. Vortex briefly after adding each component.
-
5 µL of 10 mM this compound stock solution (for a 5-10 fold molar excess).
-
5 µL of 50 mM CuSO₄ stock solution.
-
5 µL of 50 mM THPTA ligand stock solution.
-
-
-
Initiate the Reaction:
-
Add the 15 µL of the labeling mix from step 2 to the 85 µL of protein solution. The total reaction volume will be 100 µL.
-
Add 5 µL of freshly prepared 100 mM sodium ascorbate to initiate the click reaction.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark drawer.
-
III. Purification of the Labeled Protein
It is essential to remove the unreacted Cy3-azide and other reaction components from the labeled protein. Size-exclusion chromatography is a common and effective method.
-
Column Preparation:
-
Use a pre-packed spin column or a gravity-flow column (e.g., Sephadex G-25) with a suitable molecular weight cutoff.
-
Equilibrate the column with your desired storage buffer (e.g., PBS).
-
-
Purification:
-
Carefully load the entire 100 µL reaction mixture onto the center of the equilibrated column.
-
For spin columns, centrifuge according to the manufacturer's instructions to collect the eluate containing the labeled protein.
-
For gravity-flow columns, allow the sample to enter the resin bed and then begin collecting fractions as you add more storage buffer. The labeled protein will typically elute in the void volume.
-
-
Analysis of Fractions:
-
The purified protein fractions can be identified by their pink/magenta color and by measuring absorbance at 280 nm (for protein) and 550 nm (for Cy3).
-
IV. Quantification of Labeling Efficiency
The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure Absorbance:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and 550 nm (A₅₅₀).
-
-
Calculate Protein Concentration:
-
The absorbance of Cy3 at 280 nm must be accounted for. A correction factor (CF) is used, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength. For Cy3, this is approximately 0.08.
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × 0.08)] / ε_protein
-
ε_protein is the molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = A₅₅₀ / (ε_Cy3 × Protein Concentration (M))
-
ε_Cy3 is the molar extinction coefficient of Cy3 at 550 nm, which is 150,000 M⁻¹cm⁻¹.[10]
-
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1-10 mg/mL (~20-200 µM) | Higher concentrations can improve reaction efficiency. |
| Dye to Protein Molar Ratio | 3x - 10x | The optimal ratio may vary depending on the protein and the number of alkyne sites. Start with a 5x to 10x excess. |
| Final Reagent Concentrations | ||
| This compound | 0.5 - 1 mM | |
| CuSO₄ | 2.5 mM | |
| THPTA | 2.5 mM | A 1:1 ratio of CuSO₄ to ligand is recommended. |
| Sodium Ascorbate | 5 mM | Should be added last to initiate the reaction. |
| Reaction Time | 1 - 2 hours | Longer incubation times may be necessary for less reactive proteins, but can increase the risk of protein degradation. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Cy3 Extinction Coefficient (ε_Cy3) | 150,000 M⁻¹cm⁻¹ at 550 nm | Used for calculating the degree of labeling.[10] |
| Cy3 Correction Factor (CF) | ~0.08 at 280 nm | Used to correct for dye absorbance when measuring protein concentration at 280 nm. |
| Storage of Labeled Protein | 4°C (short-term) or -80°C in aliquots (long-term) | Protect from light. Adding a cryoprotectant like glycerol (B35011) (20-50%) may be beneficial for frozen storage. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient molar excess of dye. | Increase the molar ratio of the Cy3-azide to the protein. |
| Short reaction time. | Increase the incubation time (e.g., up to 4 hours). | |
| Inactive alkyne group on the protein. | Confirm the presence and reactivity of the alkyne group using an alternative method if possible. | |
| Degraded sodium ascorbate. | Always use a freshly prepared solution of sodium ascorbate. | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Ensure the final volume of DMSO is less than 10% of the total reaction volume. |
| Protein instability under reaction conditions. | Perform the reaction at 4°C, although this will increase the required reaction time. Ensure the buffer composition is optimal for your protein's stability. | |
| High Background Signal | Incomplete removal of unreacted dye. | Repeat the purification step or use a column with a larger bed volume for better separation. |
References
- 1. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bachem.com [bachem.com]
- 5. Click Chemistry – Med Chem 101 [medchem101.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. assaygenie.com [assaygenie.com]
- 11. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Situ Hybridization with N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol and application notes for the use of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 in in situ hybridization (ISH) experiments. This molecule is a versatile tool for the fluorescent labeling of biomolecules within fixed cells and tissues. It incorporates a Cy3 fluorophore for detection, an azide (B81097) group for covalent attachment via click chemistry, and a polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances the hydrophilicity and solubility of the probe, which can improve accessibility to target molecules within the cellular environment and reduce non-specific binding.
The primary application of this probe is in conjunction with copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction.[1][2][3] In a typical workflow, a target molecule (e.g., newly synthesized DNA, RNA, or protein) is metabolically labeled with an alkyne-containing analog. Subsequently, the azide-functionalized Cy3 dye is "clicked" onto the alkyne-tagged molecule, enabling its visualization by fluorescence microscopy. This method offers a significant advantage over antibody-based detection by providing a covalent label to a specific functional group, often with a better signal-to-noise ratio.[1]
Quantitative Data Summary
The performance of fluorescent probes in ISH is critical for generating reliable and reproducible data. The following table summarizes key quantitative parameters for Cy3-based detection in click chemistry applications, compiled from various studies.
| Parameter | Typical Value/Range | Notes |
| Excitation Maximum | ~555 nm | Optimal for use with standard green/yellow laser lines. |
| Emission Maximum | ~570 nm | Results in an orange-red fluorescence signal. |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | High coefficient contributes to the brightness of the fluorophore. |
| Labeling Efficiency (Click Reaction) | >90% | The CuAAC reaction is highly efficient, leading to a high degree of labeling.[4] |
| Signal-to-Noise Ratio (S/N) | Significantly improved with Sulfo-Cy3 azide | The use of sulfonated dyes like Sulfo-Cy3 can reduce background fluorescence.[1] |
| Photostability | Moderate | Use of antifade mounting media is highly recommended to minimize photobleaching during imaging. |
| Probe Concentration for Click Reaction | 2-5 µM | Lower concentrations can help minimize non-specific binding while maintaining good signal.[1] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for in situ hybridization using an alkyne-labeled target and the this compound probe.
Detailed Experimental Protocol
This protocol is a general guideline for the detection of alkyne-modified biomolecules in cultured cells using this compound. Optimization of fixation, permeabilization, and probe concentrations may be required for different cell types and targets.
Materials:
-
Cells cultured on coverslips and metabolically labeled with an alkyne analog (e.g., 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA or L-azidohomoalanine (AHA) for proteins, followed by alkyne-biotin conjugation).
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click Reaction Buffer: 100 mM Tris-HCl, pH 7.5
-
Copper (II) Sulfate (CuSO₄) solution (e.g., 20 mM)
-
Sodium Ascorbate (B8700270) solution (e.g., 100 mM, freshly prepared)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Ethanol series (70%, 90%, 100%) for dehydration (optional, for some sample types)
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:
-
445 µL of Click Reaction Buffer (100 mM Tris-HCl, pH 7.5)
-
10 µL of this compound (from a 100 µM stock in DMSO, final concentration 2 µM)
-
20 µL of Sodium Ascorbate (from a 100 mM stock, final concentration 4 mM)
-
5 µL of CuSO₄ (from a 20 mM stock, final concentration 200 µM)
-
Note: Add the reagents in the order listed. The solution should be used immediately after the addition of copper sulfate.
-
-
Remove the PBS from the coverslips and add enough click reaction cocktail to cover the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Post-Reaction Washes:
-
Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes each to remove unreacted components.
-
Wash once with PBS for 5 minutes.
-
-
Nuclear Counterstaining:
-
Incubate the cells with DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips in deionized water.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow to dry.
-
Image the slides using a fluorescence microscope with appropriate filters for Cy3 (Excitation/Emission: ~555/570 nm) and DAPI (Excitation/Emission: ~358/461 nm).
-
Signaling Pathway and Logical Relationship Diagram
The click chemistry reaction itself is not a biological signaling pathway but a chemical ligation strategy. The diagram below illustrates the logical relationship of the key components in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction used in this protocol.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Probe concentration too high | Decrease the concentration of this compound to 1-2 µM. |
| Inadequate washing | Increase the number and duration of post-reaction washes. Add a mild detergent like Tween 20 to the wash buffer. | |
| Non-specific binding of the probe | Include a blocking step (e.g., with BSA) before the click reaction. | |
| No or Weak Signal | Inefficient metabolic labeling | Optimize the concentration and incubation time of the alkyne analog. |
| Inactive catalyst | Ensure the sodium ascorbate solution is freshly prepared. | |
| Quenching of fluorophore | Use a fresh bottle of antifade mounting medium. Minimize exposure to light. | |
| Insufficient permeabilization | Increase the Triton X-100 concentration or incubation time. | |
| Photobleaching | Excessive exposure to excitation light | Reduce exposure times and laser power. Use an antifade mounting medium. |
These application notes and protocols provide a comprehensive guide for utilizing this compound for in situ hybridization. For specific applications, further optimization may be necessary to achieve the best results.
References
- 1. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ click chemistry: probing the binding landscapes of biological molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Single-Molecule Tracking Using N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a high-performance fluorescent probe, for single-molecule tracking (SMT) studies. This document outlines the probe's properties, detailed protocols for bioorthogonal labeling of target proteins, and procedures for single-molecule imaging and data analysis.
Introduction
This compound is a versatile fluorescent probe designed for specific and efficient labeling of biomolecules in complex biological environments. Its structure combines the bright and photostable Cy3 fluorophore with a hydrophilic polyethylene (B3416737) glycol (PEG) linker, terminating in a reactive azide (B81097) group. This azide moiety enables covalent attachment to alkyne- or cyclooctyne-modified biomolecules via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The dual PEG4 spacers enhance solubility, reduce steric hindrance, and improve biocompatibility, making it an ideal tool for dynamic studies in living cells.[3]
The Cy3 dye is a popular choice for single-molecule studies due to its high absorption coefficient, good photostability, and modest quantum yield, which allows for the detection of individual molecules with high signal-to-noise ratios.[4][5] These properties, combined with the specificity of click chemistry, make this compound a powerful reagent for elucidating the dynamics, interactions, and spatial organization of single molecules in their native cellular context.[5][6]
Data Presentation
The following tables summarize key quantitative data for the Cy3 fluorophore and representative diffusion coefficients of biomolecules labeled with Cy3, providing a reference for experimental design and data interpretation in single-molecule tracking studies.
Table 1: Photophysical Properties of Cy3
| Property | Value | Reference(s) |
| Excitation Maximum (λ_ex) | ~550 nm | [4] |
| Emission Maximum (λ_em) | ~570 nm | [4] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield | ~0.15 | [4] |
| CAS Number for Related Probe | 2107273-64-1 | [3] |
Table 2: Representative Diffusion Coefficients (D) from Single-Molecule Tracking with Cy3
| Molecule | System | Diffusion Coefficient (D) (μm²/s) | Reference(s) |
| Free Cy3B | PBS | 328 ± 8 | [7] |
| ATP-Cy3B | In vitro | >200 | [7] |
| Cy3-labeled Hfq–NTR on dsDNA | In vitro | 1-2 orders of magnitude higher than Hfq | |
| Fluorescently labeled tubulin | In vitro | 4.5 ± 0.2 x 10⁻¹¹ m²/s (0.045 µm²/s) | [8] |
| Epidermal Growth Factor Receptor (EGFR) | Live Mammalian Cells | Varies with activation state | [5][9] |
Experimental Protocols
This section provides a generalized protocol for labeling and imaging proteins in live mammalian cells using this compound. This protocol assumes the target protein has been genetically engineered to incorporate an unnatural amino acid containing a cyclooctyne (B158145) group (e.g., via genetic code expansion) for subsequent SPAAC ligation.
Protocol 1: Labeling of Proteins in Live Cells via SPAAC
-
Cell Culture and Transfection:
-
Plate mammalian cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Co-transfect the cells with plasmids encoding the protein of interest tagged with a system for unnatural amino acid incorporation and the corresponding aminoacyl-tRNA synthetase/tRNA pair.
-
Culture the cells in a medium containing the cyclooctyne-bearing unnatural amino acid for 24-48 hours to allow for expression and incorporation into the target protein.
-
-
Preparation of Labeling Reagent:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to a final labeling concentration of 10-100 nM in pre-warmed, serum-free cell culture medium. The optimal concentration should be determined empirically to achieve sparse labeling suitable for single-molecule imaging.
-
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed PBS.
-
Add the labeling medium containing this compound to the cells.
-
Incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
Wash the cells three times with pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM with supplements) to remove unbound dye.
-
Protocol 2: Single-Molecule Imaging and Tracking
-
Microscopy Setup:
-
Use a total internal reflection fluorescence (TIRF) microscope or a highly inclined and laminated optical sheet (HILO) microscope for imaging single molecules on or near the plasma membrane.[10]
-
Equip the microscope with a high-numerical-aperture objective (e.g., 100x, NA ≥ 1.45), an EMCCD or sCMOS camera for sensitive detection, and appropriate laser lines for excitation of Cy3 (e.g., 532 nm or 561 nm).
-
Maintain the sample at 37°C and 5% CO₂ using a stage-top incubator.
-
-
Image Acquisition:
-
Acquire time-lapse image series (movies) of the labeled cells.
-
Use a short exposure time (e.g., 10-50 ms) to capture the dynamics of the molecules and minimize motion blurring.
-
Adjust the laser power to achieve a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.
-
Acquire a sufficient number of frames (e.g., 1000-5000) to generate long trajectories for robust analysis.
-
-
Data Analysis:
-
Localization: Use single-particle localization software (e.g., TrackMate, u-track, or custom MATLAB scripts) to detect the positions of individual fluorescent spots in each frame with sub-pixel accuracy by fitting a 2D Gaussian function to the point spread function (PSF) of each molecule.[11]
-
Tracking: Connect the localized positions of individual molecules across consecutive frames to reconstruct their trajectories.[12]
-
Analysis of Trajectories: Analyze the generated trajectories to extract quantitative information about the molecules' dynamics, such as:
-
Mean Squared Displacement (MSD): Calculate the MSD as a function of time lag (τ) to determine the mode of motion (e.g., free diffusion, confined diffusion, or directed motion).
-
Diffusion Coefficient (D): For freely diffusing molecules, the diffusion coefficient can be calculated from the initial slope of the MSD-τ plot.
-
Fraction of Bound and Free Molecules: Analyze the distribution of displacement distances or diffusion coefficients to distinguish between mobile and immobile populations of molecules.[13]
-
-
Mandatory Visualization
The following diagrams illustrate the key processes involved in using this compound for single-molecule tracking.
References
- 1. Using Click-Chemistry for Visualizing in Situ Changes of Translational Activity in Planktonic Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 3. N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 [myskinrecipes.com]
- 4. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live cell single molecule tracking and localization microscopy of bioorthogonally labeled plasma membrane proteins - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Correct Diffusion Coefficients of Proteins in Fluorescence Correlation Spectroscopy. Application to Tubulin Oligomers Induced by Mg2+ and Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long‐Term Single‐Molecule Tracking in Living Cells using Weak‐Affinity Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for single-molecule labeling and tracking of bacterial cell division proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OneFlowTraX: a user-friendly software for super-resolution analysis of single-molecule dynamics and nanoscale organization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single Molecule Fluorescence Detection and Tracking in Mammalian Cells: The State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Quantification of Labeling Efficiency with N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a fluorescent labeling reagent that combines a bright Cy3 fluorophore with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a terminal azide (B81097) group. This structure makes it an ideal tool for bioconjugation, particularly through "click chemistry" reactions.[1][2] The azide group allows for a highly specific and efficient covalent bond formation with molecules containing an alkyne group, a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4][5] This bioorthogonal reaction is rapid, quantitative, and can be performed in aqueous buffers over a wide pH range (4-11), making it suitable for labeling sensitive biomolecules like proteins and nucleic acids.[3][4] This document provides detailed protocols for labeling alkyne-modified biomolecules and quantifying the labeling efficiency, often referred to as the Degree of Labeling (DOL).[6]
The PEG4 spacers incorporated into the linker enhance the water solubility of the molecule and reduce steric hindrance during the conjugation process.[1] Accurate quantification of the DOL is critical for ensuring experimental reproducibility and optimizing the performance of fluorescently labeled conjugates in various applications, including fluorescence microscopy, flow cytometry, and antibody-drug conjugate (ADC) development.[7] An optimal DOL ensures a strong fluorescent signal without causing issues like self-quenching or loss of biological activity, which can occur with over-labeling.[6][7][8]
Principle of the Reaction
The core of the labeling strategy is the copper(I)-catalyzed click chemistry reaction, which forms a stable triazole linkage between the azide group on the Cy3 reagent and a terminal alkyne group previously introduced onto a target biomolecule (e.g., a protein).[3][9][10] This reaction is highly selective, as neither azide nor alkyne groups are naturally present in most biological systems.[3][4] The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt (like copper(II) sulfate) by a reducing agent such as sodium ascorbate.[9] A stabilizing ligand, such as THPTA, is often included to protect the protein from damage by reactive oxygen species and to improve reaction efficiency in aqueous media.[9]
References
- 1. N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 [myskinrecipes.com]
- 2. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Bioconjugation application notes [bionordika.fi]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Purifying Proteins Labeled with N-(m-PEG4)-N'-(azide-PEG4)-Cy3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of proteins following covalent labeling with the fluorescent dye N-(m-PEG4)-N'-(azide-PEG4)-Cy3. Proper purification is critical to remove unreacted dye and other reaction components, ensuring accurate downstream applications such as fluorescence microscopy, flow cytometry, and FRET-based assays.
Introduction
This compound is a fluorescent labeling reagent that incorporates a Cy3 fluorophore, an azide (B81097) group, and two polyethylene (B3416737) glycol (PEG4) spacers. The azide group allows for highly specific covalent attachment to proteins modified with an alkyne group via a copper-catalyzed or copper-free "click" chemistry reaction. The PEG spacers enhance the solubility of the labeled protein and reduce steric hindrance. After the labeling reaction, the mixture will contain the desired labeled protein, unreacted dye, and potentially other byproducts. This guide outlines common and effective methods to purify the labeled protein conjugate.
Key Purification Strategies
The choice of purification method depends on several factors, including the properties of the target protein (size, charge, and stability), the scale of the labeling reaction, and the required final purity. The most common techniques are size exclusion chromatography (SEC), affinity chromatography, ion-exchange chromatography (IEX), and dialysis.
Summary of Purification Methods
| Purification Method | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size. Larger molecules (labeled protein) elute before smaller molecules (free dye).[1] | Mild conditions preserve protein activity.[1] Effective for removing small molecules. Can be used for buffer exchange. | Potential for sample dilution.[2] Resolution may be limited for proteins close in size to aggregates. |
| Affinity Chromatography | Exploits specific binding interactions. For example, using a His-tag on the protein to bind to a Ni-NTA resin.[3][4] | High specificity and purity can be achieved.[4] Can separate labeled from unlabeled protein if the tag is used for capture. | Requires a protein with an affinity tag. Elution conditions may be harsh for some proteins. |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge.[5][6] | High resolving power. Can separate proteins with different degrees of labeling, as the dye can alter the protein's charge.[7][8] | Labeling can alter the protein's pI, affecting separation.[7] Requires optimization of buffer pH and salt concentration.[5] |
| Dialysis | Removes small molecules through a semi-permeable membrane based on a concentration gradient.[9] | Simple and gentle method for buffer exchange and removing small molecule impurities.[9] | Slow process.[10] Does not remove protein aggregates or unlabeled protein. |
| Specialized Dye Removal Columns | Use a specific resin that binds and removes unreacted fluorescent dyes.[11] | Fast and efficient for dye removal.[11] High protein recovery.[11] | Resin is typically for single use.[11] May not be effective for all dye types. |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (SEC)
This is the most common and recommended method for removing unreacted this compound.
Materials:
-
Labeled protein solution
-
SEC column (e.g., Sephadex G-25, Bio-Gel P-30)
-
Equilibration and elution buffer (e.g., PBS, pH 7.4)
-
Chromatography system (FPLC or gravity flow)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired elution buffer at the recommended flow rate.
-
Sample Loading: Carefully load the entire volume of the labeling reaction mixture onto the top of the column.
-
Elution: Begin the elution with the equilibration buffer. The larger, labeled protein will travel faster through the column and elute first. The smaller, unreacted dye will be retained in the pores of the resin and elute later.[12]
-
Fraction Collection: Collect fractions of a defined volume. The labeled protein is often visible as a colored band.
-
Analysis of Fractions: Monitor the absorbance of the collected fractions at 280 nm (for protein) and ~550 nm (for Cy3 dye). Pool the fractions that contain the labeled protein (positive for both 280 nm and 550 nm absorbance) and are free of the trailing unreacted dye peak.
-
Concentration (Optional): If the pooled sample is too dilute, it can be concentrated using a centrifugal filter device with an appropriate molecular weight cutoff (MWCO).
Protocol 2: Purification using Affinity Chromatography (for His-tagged proteins)
This method is highly effective if your protein has an affinity tag, such as a polyhistidine (His-tag).
Materials:
-
Labeled His-tagged protein solution
-
Ni-NTA or other immobilized metal affinity chromatography (IMAC) resin[4]
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10-20 mM imidazole (B134444), pH 8.0)
-
Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)
-
Chromatography column or spin columns
Procedure:
-
Resin Equilibration: Equilibrate the IMAC resin with Binding/Wash Buffer.
-
Sample Binding: Load the labeling reaction mixture onto the equilibrated resin and incubate to allow the His-tagged protein to bind.
-
Washing: Wash the resin extensively with Binding/Wash Buffer to remove unbound material, including the unreacted dye.
-
Elution: Elute the bound, labeled protein using the Elution Buffer, which contains a high concentration of imidazole to compete with the His-tag for binding to the resin.[3]
-
Buffer Exchange: The eluted protein will be in a high-imidazole buffer. If necessary, exchange the buffer using SEC or dialysis.
Protocol 3: Removal of Free Dye using Dialysis
Dialysis is a simple but slower method suitable for removing small molecules like the free dye.[9]
Materials:
-
Labeled protein solution
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)
-
Large volume of dialysis buffer (at least 200-fold the sample volume)[9]
-
Stir plate and stir bar
Procedure:
-
Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions.
-
Load Sample: Load the labeled protein solution into the dialysis tubing/cassette and seal it securely.
-
Dialysis: Immerse the sealed sample in a large beaker of cold dialysis buffer and stir gently on a stir plate at 4°C.
-
Buffer Changes: Change the dialysis buffer every 2-4 hours for the first day, and then dialyze overnight.[9] Multiple buffer changes are crucial for efficient removal of the free dye.[10]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
Quality Control: Determining the Degree of Labeling (DOL)
After purification, it is essential to determine the average number of dye molecules conjugated to each protein molecule, known as the Degree of Labeling (DOL) or dye-to-protein ratio.[13]
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the absorbance maximum for Cy3, which is approximately 550 nm (A550).
-
Calculate Protein Concentration:
-
The absorbance of the Cy3 dye at 280 nm must be corrected for. The correction factor (CF) for Cy3 is approximately 0.08.[14]
-
Corrected A280 = A280 - (A550 x CF)
-
Protein Concentration (M) = (Corrected A280) / (ε_protein x path length)
-
where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A550 / (ε_dye x path length)
-
where ε_dye for Cy3 is approximately 150,000 M⁻¹cm⁻¹.[14]
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
| Parameter | Symbol | Value for Cy3 |
| Molar Extinction Coefficient | ε_dye | 150,000 M⁻¹cm⁻¹[14] |
| Absorbance Maximum | λ_max | ~550 nm[14] |
| Correction Factor at 280 nm | CF | ~0.08[14] |
Visualizing the Workflow
Protein Labeling and Purification Workflow
Caption: Workflow for protein labeling, purification, and quality control.
Decision Tree for Choosing a Purification Method
Caption: Decision tree for selecting a suitable purification method.
References
- 1. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 3. qb3.berkeley.edu [qb3.berkeley.edu]
- 4. med.upenn.edu [med.upenn.edu]
- 5. purolite.com [purolite.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Changes in retention behavior of fluorescently labeled proteins during ion-exchange chromatography caused by different protein surface labeling positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. goldbio.com [goldbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
Application Notes: N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a fluorescent probe designed for the sensitive and specific labeling of biomolecules in flow cytometry applications. This molecule features a bright and photostable Cyanine3 (Cy3) fluorophore, which is efficiently excited by common laser lines in flow cytometers (e.g., 532 nm or 561 nm) and emits in the orange-red region of the spectrum (~570 nm).[1][2] The core of its utility lies in the terminal azide (B81097) (N3) group, which serves as a reactive handle for bioorthogonal "click chemistry" reactions.[3][4]
The two polyethylene (B3416737) glycol (PEG4) linkers enhance the water solubility of the molecule, prevent aggregation, and reduce non-specific binding, thereby improving the signal-to-noise ratio in biological assays.[5] These properties make this compound an ideal tool for the detection and quantification of cells that have been metabolically, enzymatically, or chemically engineered to bear a corresponding alkyne or cyclooctyne (B158145) group.
The primary application of this probe in flow cytometry is through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These highly specific and efficient reactions allow for the covalent attachment of the Cy3 dye to target molecules under mild, physiological conditions, making it suitable for labeling both fixed and live cells.
Principle of Application: Click Chemistry in Flow Cytometry
Click chemistry provides a powerful method for fluorescently labeling cellular components. The strategy involves a two-step process:
-
Introduction of a Bioorthogonal Handle: A reactive group, typically an alkyne or a strained cyclooctyne, is incorporated into a target biomolecule. This can be achieved through metabolic labeling, where cells are fed precursors that are integrated into macromolecules like DNA, RNA, or proteins. For instance, 5-ethynyl-2´-deoxyuridine (EdU), a thymidine (B127349) analog, can be incorporated into newly synthesized DNA during cell proliferation.[6][7][8] Similarly, azide-modified sugars can be incorporated into cell surface glycans.[1]
-
Fluorescent Labeling via Click Reaction: The azide-functionalized dye, this compound, is then introduced. It reacts specifically and covalently with the alkyne- or cyclooctyne-modified biomolecules.[3][6] The resulting fluorescently labeled cells can then be analyzed by flow cytometry to quantify the biological process of interest, such as proliferation or glycosylation.
The mild reaction conditions of click chemistry are a significant advantage over older methods, such as the BrdU assay for proliferation, which requires harsh DNA denaturation that can damage cell morphology and epitopes for antibody staining.[6][7]
Key Applications in Drug Development and Research
-
Cell Proliferation Assays: Quantifying the rate of cell division is crucial in cancer research and for evaluating the efficacy of anti-cancer drugs.[6][8] By pulsing cells with an alkyne-modified nucleoside like EdU, researchers can specifically label and quantify the population of cells undergoing DNA synthesis using this compound.
-
Glycan Analysis: Changes in cell surface glycosylation are associated with various physiological and pathological states, including cancer and immune responses. Metabolic labeling with alkyne-modified sugars allows for the profiling of glycan expression on different cell populations.
-
Protein and RNA Labeling: Through the incorporation of unnatural amino acids or nucleotides containing alkyne groups, specific proteins and RNA molecules can be tagged and their dynamics studied.
-
Target Engagement and Drug Binding Studies: A drug molecule functionalized with an alkyne can be tracked and quantified on or within cells, providing insights into drug uptake and target binding.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry experiments utilizing Cy3-azide or similar click chemistry reagents for cell labeling.
Table 1: Representative Cell Proliferation Data using EdU and a Cy3-Azide Probe
| Cell Line | Treatment | % of EdU-Positive (S-Phase) Cells | Mean Fluorescence Intensity (MFI) of EdU-Positive Population |
| Jurkat | Untreated Control | 33.0% | 1.5 x 10^5 |
| Jurkat | Cell Cycle Inhibitor (e.g., Aphidicolin) | 5.2% | 0.8 x 10^5 |
| HeLa | Actively Dividing | 45.8% | 2.1 x 10^5 |
| HeLa | Serum Starved (Synchronized in G0/G1) | 2.1% | Not Applicable |
Data is illustrative and based on typical results from EdU incorporation assays. Actual values will vary depending on the cell type, experimental conditions, and instrument settings.
Table 2: Recommended Staining Parameters
| Parameter | Recommended Range | Notes |
| Cell Density for Staining | 1-5 x 10^6 cells/mL | Higher densities may lead to incomplete staining.[1] |
| This compound Stock Solution | 1-5 mM in anhydrous DMSO | Store protected from light at -20°C.[1] |
| This compound Working Concentration | 5-30 µM | The optimal concentration should be determined empirically for each cell type and application.[1] |
| EdU Labeling Concentration | 10-50 µM | Pulse time can vary from 30 minutes to several hours depending on the cell cycle length.[1] |
| Incubation Time for Click Reaction | 30 minutes | Incubation should be performed at room temperature, protected from light.[6] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using EdU and Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the labeling of proliferating cells with EdU, followed by detection with this compound for flow cytometric analysis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
5-ethynyl-2´-deoxyuridine (EdU)
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Click-iT™ Fixative (or 4% paraformaldehyde in PBS)
-
Saponin-based permeabilization and wash buffer (e.g., 1X Click-iT™ saponin-based permeabilization and wash reagent)
-
Copper (II) Sulfate (CuSO4) solution (e.g., 100 mM)
-
Click reaction buffer additive (e.g., sodium ascorbate)
-
Flow cytometry tubes
Procedure:
-
EdU Labeling of Cells:
-
Culture cells to the desired density.
-
Add EdU to the culture medium to a final concentration of 10 µM.
-
Incubate the cells for a period appropriate for the cell type (e.g., 2 hours for Jurkat cells) to allow for EdU incorporation into newly synthesized DNA.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells. For adherent cells, detach using trypsin or a cell scraper, then quench with complete medium. For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 minutes).[1]
-
Wash the cells once with 3 mL of 1% BSA in PBS. Centrifuge and discard the supernatant.[7]
-
Resuspend the cell pellet in 100 µL of Click-iT™ fixative.[6]
-
Incubate for 15 minutes at room temperature, protected from light.
-
Wash the cells with 3 mL of 1% BSA in PBS, pellet the cells, and remove the supernatant.[6]
-
-
Permeabilization:
-
Resuspend the fixed cell pellet in 100 µL of 1X saponin-based permeabilization and wash reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the Click reaction cocktail immediately before use. For each sample, mix the following in order:
-
43 µL of Click reaction buffer
-
2 µL of CuSO4 solution
-
5 µL of this compound solution (from a diluted stock)
-
50 µL of Click reaction buffer additive (e.g., sodium ascorbate)
-
-
Add 100 µL of the Click reaction cocktail to each 100 µL of permeabilized cell suspension.
-
Incubate for 30 minutes at room temperature, protected from light.[6]
-
-
Washing and Analysis:
-
Wash the cells once with 3 mL of 1X saponin-based permeabilization and wash reagent.[6]
-
Resuspend the cells in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer equipped with a laser suitable for Cy3 excitation (e.g., 532 nm or 561 nm).
-
Visualizations
Caption: A typical workflow for a cell proliferation assay using EdU and Cy3-azide.
Caption: Mechanism of labeling newly synthesized DNA for flow cytometry.
References
- 1. benchchem.com [benchchem.com]
- 2. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]
- 3. Azide | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - ID [thermofisher.com]
- 7. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling Cell Surface Glycans with Azide-Reactive Cy3 Probes
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the methodology for labeling cell surface glycans. The process involves metabolic incorporation of an azide-modified sugar into cellular glycans, followed by covalent attachment of a Cy3 fluorophore through a bioorthogonal "click chemistry" reaction.
Principle of the Technology
Metabolic glycan labeling is a powerful two-step technique for visualizing and studying glycans in a cellular context.[1][2][3][4]
-
Metabolic Incorporation of an Azide-Modified Sugar: Cells are cultured in the presence of a peracetylated monosaccharide analog containing an azide (B81097) group (e.g., N-azidoacetylmannosamine, Ac4ManNAz).[1][4] The cell's metabolic machinery processes this unnatural sugar and incorporates it into newly synthesized glycans on the cell surface and within the cell.[5][6] The small size of the azide group generally does not disrupt the natural metabolic pathway.[4]
-
Bioorthogonal Ligation with a Cy3 Probe: The azide-modified glycans are then specifically and covalently labeled with a fluorescent probe containing a complementary reactive group. This application note focuses on the use of a Cy3-conjugated probe for visualization. A common and highly efficient method for labeling live cells is the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper catalyst.[2][7] In this reaction, the azide group reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO), which is conjugated to the Cy3 fluorophore.
This highly specific and bioorthogonal reaction allows for the precise and robust labeling of glycans for various downstream applications, including fluorescence microscopy and flow cytometry.[1][8]
Experimental Workflow
The overall experimental workflow for labeling cell surface glycans is depicted below.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-(m-PEG4)-N'-(azide-PEG4)-Cy3 Labeling
Welcome to the technical support center for N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low labeling efficiency and to answer frequently asked questions related to the use of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent labeling reagent. It comprises three main components:
-
Two PEG4 linkers: Two polyethylene (B3416737) glycol spacers that increase solubility in aqueous media, reduce non-specific binding, and minimize steric hindrance during conjugation.[3][4][5]
-
An azide (B81097) group: A reactive group that enables covalent attachment to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) via "click chemistry".[2][4]
This reagent is commonly used for fluorescently labeling biomolecules such as proteins and nucleic acids in applications like fluorescence microscopy, flow cytometry, and immunoassays.[1][6][7]
Q2: What is the reaction mechanism for labeling with this compound?
Labeling occurs through an azide-alkyne cycloaddition, a type of "click chemistry".[8][9][10] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[10][11] There are two main types:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper(I) catalyst to join the azide on the dye with a terminal alkyne on the target molecule.[9][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free reaction where the azide on the dye reacts with a strained alkyne (e.g., DBCO, SCO) on the target molecule.[7][11][13] This method is ideal for live-cell imaging and applications involving sensitive proteins that could be damaged by copper.[11][13]
Q3: How do I introduce an alkyne group into my target biomolecule?
An alkyne group can be introduced into a protein or other biomolecule using several methods:
-
Unnatural Amino Acid Incorporation: An alkyne-containing unnatural amino acid can be genetically encoded and incorporated into the protein sequence at a specific site.[11]
-
Enzymatic Modification: Enzymes can be used to attach an alkyne-containing sugar or other molecule to the biomolecule.[11]
-
Chemical Modification: A biomolecule can be chemically modified with a reagent that introduces an alkyne group, for example, by reacting an NHS-ester-alkyne with primary amines (lysine residues).[11]
Q4: What are the optimal storage conditions for this compound?
To prevent degradation of the fluorescent dye and the reactive azide group, the reagent should be stored at -20°C, protected from light and moisture.[11][14][15] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[16]
Troubleshooting Guide: Low Labeling Efficiency
Low or no labeling efficiency is a common issue. The following guide provides potential causes and recommended solutions to improve your experimental outcome.
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescent Signal | Inefficient Alkyne Incorporation: The alkyne group may not be present on the target biomolecule or may be at a low stoichiometry. | * Confirm the successful incorporation of the alkyne into your biomolecule using mass spectrometry or a small-scale test reaction with an alkyne-reactive probe. * If using unnatural amino acid incorporation, optimize the expression and supplementation conditions.[11] |
| Incompatible Buffer Components: The reaction buffer may contain substances that interfere with the click chemistry reaction. | * For CuAAC, avoid high concentrations of chelators (e.g., EDTA) that can sequester the copper catalyst. * Ensure the buffer is free of compounds that can react with azides. | |
| Degraded Reagent: The this compound reagent may have degraded due to improper storage. | * Ensure the reagent has been stored correctly at -20°C and protected from light and moisture.[11][14] * Avoid repeated freeze-thaw cycles.[16] Prepare single-use aliquots if possible. | |
| Suboptimal Reaction Conditions: The reaction parameters may not be optimal for efficient labeling. | * pH: While click chemistry is generally not highly pH-sensitive, ensure the pH is within the recommended range for your specific protocol (typically pH 7-8.5).[7][9][17] * Time and Temperature: Increase the incubation time or temperature according to the protocol guidelines. Reactions can be run for 1-12 hours at room temperature or 37°C, or even overnight at 4°C for sensitive proteins.[7][11] * Reagent Concentration: Increase the molar excess of the Cy3 reagent to the target biomolecule. A 5- to 20-fold molar excess is a common starting point.[16] | |
| Steric Hindrance: The alkyne group on the biomolecule may be in a location that is not easily accessible to the Cy3 reagent. | * If possible, re-engineer the protein to place the alkyne in a more solvent-exposed location.[11] * The PEG4 linkers on the reagent are designed to help overcome some steric hindrance.[3][5] | |
| Photobleaching: The Cy3 dye is susceptible to photobleaching upon prolonged exposure to light. | * Protect the reaction mixture and the final labeled product from light at all times.[6][11] * When imaging, use an antifade reagent in the mounting medium.[16] | |
| Protein Precipitation during Labeling | High Concentration of Organic Solvent: The stock solution of the Cy3 reagent is typically prepared in an organic solvent like DMSO or DMF. | * Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% of the total volume.[7] |
| Protein Instability: The protein may be unstable under the reaction conditions. | * Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[7] | |
| Difficulty Purifying the Labeled Product | Inefficient Removal of Excess Dye: The purification method may not be adequate to separate the free dye from the labeled biomolecule. | * Use an appropriate purification method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns.[7] The labeled protein should elute before the smaller, free dye molecules.[11] |
| Non-covalent Association of Dye: The Cy3 dye may non-specifically associate with the biomolecule. | * Ensure rigorous purification to remove non-covalently bound dye.[11] * Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the purification buffers to disrupt hydrophobic interactions.[11] |
Experimental Protocols
Protocol 1: General Labeling of an Alkyne-Modified Protein using CuAAC
This protocol provides a general workflow for labeling a protein containing a terminal alkyne with this compound using a copper-catalyzed reaction.
Materials:
-
Alkyne-modified protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Reducing agent solution (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Prepare the alkyne-modified protein at a concentration of 1-5 mg/mL in a suitable buffer.[11]
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[16]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein with a 5- to 20-fold molar excess of the Cy3-azide stock solution.[16]
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).
-
Gently mix the reaction mixture.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.[11]
-
-
Purification:
-
Purify the labeled protein from excess dye and reaction components using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[7]
-
Collect the fractions containing the colored, labeled protein.
-
-
Analysis and Storage:
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and ~550 nm (for Cy3).[11]
-
Analyze the labeled protein by SDS-PAGE and visualize the fluorescent band using a gel scanner.[11]
-
Store the purified, labeled protein at 4°C for short-term storage or at -80°C for long-term storage, protected from light.[7]
-
Data Presentation
| Parameter | Value | Reference |
| Cy3 Excitation Maximum | ~550 nm | [1][6] |
| Cy3 Emission Maximum | ~570 nm | [1][6] |
| Recommended Protein Concentration | 1-10 mg/mL | [11][17] |
| Recommended Molar Excess of Dye | 5-20 fold | [16] |
| Reaction pH Range | 7.0 - 8.5 | [7][17] |
| Reaction Temperature | 4°C to 37°C | [7][11] |
| Reaction Time | 1 - 16 hours | [7][11] |
Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 [myskinrecipes.com]
- 5. precisepeg.com [precisepeg.com]
- 6. luminwaves.com [luminwaves.com]
- 7. benchchem.com [benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. interchim.fr [interchim.fr]
- 10. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. jenabioscience.com [jenabioscience.com]
Technical Support Center: Preventing Photobleaching of Cy3 Dye in Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Cy3 photobleaching during live-cell imaging experiments.
Troubleshooting Guides & FAQs
This section offers solutions to common problems encountered during live-cell imaging with Cy3 dye.
Question: My Cy3 signal is fading very quickly, even with short exposure times. What can I do?
Answer: Rapid signal loss is a classic sign of photobleaching. Here are several strategies you can employ to mitigate this issue:
-
Reduce Excitation Intensity: High-intensity light is a primary driver of photobleaching.[1] Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[2] You can use neutral density (ND) filters to attenuate the excitation light without changing its spectral properties.
-
Optimize Exposure Time: While counterintuitive, sometimes a longer exposure time with lower excitation intensity can be less damaging than a short exposure with high intensity.[3] This approach, known as diffuse light delivery (DLD), can reduce phototoxicity.[3]
-
Use an Antifade Reagent: Incorporate a commercially available antifade reagent specifically designed for live-cell imaging into your imaging medium.[1] Popular choices include ProLong™ Live Antifade Reagent and VectaCell™ Trolox Antifade Reagent.[4] These reagents work by scavenging reactive oxygen species (ROS) that cause photobleaching.[5]
-
Consider a More Photostable Dye: Cy3 is known to be less photostable than some alternative dyes.[6] For demanding applications requiring long-term imaging, consider using a more robust fluorophore like Alexa Fluor 555, which has a similar spectral profile but exhibits superior photostability.[6][7][8]
Question: I am using an antifade reagent, but I'm still seeing significant photobleaching. What could be wrong?
Answer: If you are still experiencing photobleaching with an antifade reagent, consider the following:
-
Incorrect Concentration: Ensure you are using the antifade reagent at the manufacturer's recommended concentration. For example, VectaCell™ Trolox is typically used at a final concentration of 0.1 mM to 1 mM.[9][10][11]
-
Incubation Time: Some antifade reagents require an incubation period to be effective. ProLong™ Live Antifade Reagent, for instance, recommends an incubation of 15 minutes to 2 hours for optimal performance.[12][13]
-
Cell Type Variability: The effectiveness of an antifade reagent can vary depending on the cell type and their tolerance to hypoxia.[9][10][11] It may be necessary to optimize the concentration for your specific cell line.
-
Reagent Age and Storage: Ensure your antifade reagent has been stored correctly and is within its expiration date. ProLong™ Live, for example, is stable for at least 6 months at -20°C but should be used within 30 days if stored at 2-8°C.[12][13]
Question: Can my imaging buffer be contributing to photobleaching?
Answer: Yes, the composition of your imaging buffer can influence photostability.
-
Avoid Certain Buffers: Some buffer components, like HEPES, can generate hydrogen peroxide when exposed to light, which can contribute to phototoxicity.[14]
-
Use Optimized Imaging Media: Consider using an imaging medium specifically formulated to reduce background fluorescence and maintain cell health during imaging, such as FluoroBrite™ DMEM.[15] This can improve the signal-to-noise ratio, allowing you to use lower, less damaging excitation intensities.
-
Oxygen Scavengers: Photobleaching is often an oxygen-dependent process.[16] Some antifade reagents, like those based on Oxyrase™ technology, work by removing dissolved oxygen from the imaging medium.[1][4]
Question: I see a shift in the fluorescence emission of my Cy3 dye during my experiment. What is happening?
Answer: This phenomenon, known as photoblueing or photoconversion, can occur with cyanine (B1664457) dyes like Cy5, and potentially Cy3 under certain conditions, where the dye is chemically altered by light to a species that emits at a shorter wavelength.[17] This is often mediated by reactive oxygen species.[17] To minimize this:
-
Reduce Excitation Light Intensity: As with general photobleaching, high light intensity can drive this process.[2]
-
Use Antifade Reagents: Antioxidants and ROS scavengers in antifade media can help prevent the chemical reactions that lead to photoconversion.[17]
Quantitative Data on Photostability
Table 1: Comparison of Cy3 and Alternative Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Photostability | Key Advantages of Alternatives |
| Cy3 | ~550 | ~570 | Moderate | Widely used, versatile. |
| Alexa Fluor 555 | ~555 | ~565 | High | Significantly more photostable and often brighter than Cy3.[6][7][8][18][19] |
| ATTO 550 | ~554 | ~576 | High | Known for high photostability and brightness.[6] |
Table 2: Commercial Antifade Reagents for Live-Cell Imaging
| Reagent Name | Active Components/Mechanism | Recommended Concentration | Incubation Time | Key Features |
| ProLong™ Live Antifade Reagent | Oxyrase™ technology (enzymatic oxygen scavenger)[1][4] | 1:50 to 1:100 dilution | 15 minutes - 2 hours (2 hours recommended)[12][13] | Reduces photobleaching and photodamage with minimal effect on cell viability.[4][20] |
| VectaCell™ Trolox Antifade Reagent | Trolox (water-soluble Vitamin E analog) and Trolox-quinone[5][10][11][21] | 0.1 mM - 1 mM[9][10][11] | Not specified, added directly to imaging media. | Reduces photobleaching and blinking; has cytoprotective effects.[5][9][10][11][21] |
| OxyFluor™ | Enzymatic oxygen removal[4] | Varies by manufacturer | Not specified | Removes oxygen and free radicals without affecting intracellular functions.[4] |
Experimental Protocols
Protocol 1: Using ProLong™ Live Antifade Reagent
-
Prepare Working Solution: Dilute the ProLong™ Live Antifade Reagent at a 1:100 ratio in your desired imaging medium (e.g., complete culture medium or an imaging buffer like FluoroBrite™ DMEM).[12]
-
Cell Staining: Stain your live cells with the Cy3-conjugated probe according to your standard protocol.
-
Add Antifade Solution: Remove the PBS and add the prepared ProLong™ Live working solution to the cells.[12][13]
-
Incubate: Incubate the cells in the dark for 15 minutes to 2 hours. For best results, a 2-hour incubation is recommended.[12][13]
-
Image: Proceed with live-cell imaging. The protective effect can last for up to 24 hours.[1]
Protocol 2: Using VectaCell™ Trolox Antifade Reagent
-
Prepare Working Solution: Dilute the 100 mM VectaCell™ Trolox stock solution into your culture medium or imaging buffer to a final concentration between 0.1 mM and 1 mM.[9][10][11] The optimal concentration may need to be determined empirically based on your cell type's tolerance to hypoxia.[9][10][11]
-
Cell Staining: Stain your live cells with the Cy3-conjugated probe as per your protocol.
-
Replace Medium: Replace the staining medium with the prepared Trolox-containing imaging medium.
-
Image: Proceed with your live-cell imaging experiment.
Visualizations
Caption: Jablonski diagram illustrating the photobleaching process of a fluorophore.
Caption: Mechanism of action for antifade reagents in preventing photobleaching.
Caption: Experimental workflow for minimizing Cy3 photobleaching in live-cell imaging.
References
- 1. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. biocompare.com [biocompare.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. VectaCell Trolox Antifade Reagent for Live Cell Imaging (CB-1000-2-NB): Novus Biologicals [novusbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellculturedish.com [cellculturedish.com]
- 16. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Cy3 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 20. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - US [thermofisher.com]
- 21. vectorlabs.com [vectorlabs.com]
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 aggregation and solubility problems
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with N-(m-PEG4)-N'-(azide-PEG4)-Cy3. The focus is on addressing common challenges related to aggregation and solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent dye molecule belonging to the cyanine (B1664457) dye family, specifically Cy3.[1] It is functionalized with two polyethylene (B3416737) glycol (PEG) chains of four repeating units each. One PEG chain is terminated with a methoxy (B1213986) group (m-PEG4), and the other is terminated with an azide (B81097) group (azide-PEG4). The Cy3 core provides the fluorescent properties, with a typical excitation maximum around 555 nm and an emission maximum around 570 nm.[2][3] The azide group allows the dye to be conjugated to other molecules containing a compatible reactive group, such as an alkyne, through "click chemistry".[1][3] The PEG linkers are included to increase the hydrophilicity and solubility of the molecule in aqueous media and to reduce non-specific binding.[2][4][5]
Q2: I'm observing lower than expected fluorescence intensity after labeling my molecule. What could be the cause?
A reduced fluorescence signal is often a primary indicator of dye aggregation.[6] Cyanine dyes, including Cy3, have a tendency to form aggregates (particularly H-aggregates) in aqueous solutions, which leads to self-quenching of the fluorescence.[6] While the PEG linkers are designed to mitigate this, aggregation can still happen, especially at high concentrations.[6] Other potential causes include photobleaching from excessive light exposure, using incorrect excitation/emission filters, or a low degree of labeling.
Q3: Can the aggregation of this dye affect the efficiency of my click chemistry reaction?
Yes, aggregation can significantly hinder the efficiency of the azide-alkyne cycloaddition.[6] When the dye molecules aggregate, the azide functional group may become sterically hindered or buried within the aggregate, making it inaccessible to the alkyne-functionalized target molecule.[6] This can lead to a lower yield of the desired conjugate.
Q4: What are the recommended storage and handling conditions for this compound?
To maintain the stability and reactivity of the dye, it is crucial to store it properly. The recommended storage condition is at -20°C, protected from light and moisture.[2][6][7] Before use, it is important to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze the compound.[7] For creating stock solutions, use anhydrous organic solvents like DMSO or DMF.[6][8] Once dissolved, it is best to aliquot the solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles.[6][9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, with a focus on aggregation and solubility problems.
Problem 1: Difficulty Dissolving the Lyophilized Powder
-
Possible Cause: The lyophilized powder may have absorbed moisture, or the incorrect solvent is being used. While the PEG linkers enhance water solubility compared to non-PEGylated Cy3, direct dissolution in aqueous buffers can still be challenging and may promote aggregation.[10]
-
Solution:
-
Always start by dissolving the dye in a small amount of a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[3][10]
-
Vortex the solution thoroughly for several minutes to ensure the dye is completely dissolved.[9]
-
This concentrated stock solution can then be added dropwise to your aqueous reaction buffer while vortexing to facilitate mixing and minimize immediate aggregation.
-
Problem 2: Precipitate Forms When Adding the Dye Stock to an Aqueous Buffer
-
Possible Cause: This is a clear indication of aggregation and precipitation. The concentration of the dye in the final aqueous solution may be too high, or the buffer conditions may not be optimal.
-
Solution:
-
Reduce Final Concentration: Work with the lowest effective concentration of the dye in your labeling reaction.
-
Optimize Buffer: The composition of your buffer can influence solubility. Ensure the pH is appropriate for your biomolecule (typically pH 7-8.5 for reactions with amines).
-
Add Organic Co-solvent: For non-sulfonated cyanine dyes, it is often necessary to have a small percentage (5-20%) of an organic co-solvent like DMSO or DMF in the final reaction mixture to maintain solubility.[10]
-
Problem 3: Low Labeling Efficiency or Poor Conjugation Yield
-
Possible Cause: As mentioned in the FAQ, this is likely due to the aggregation of the dye, which sterically hinders the reactive azide group.[6] It could also be due to the degradation of the dye or suboptimal reaction conditions.
-
Solution:
-
Prevent Aggregation: Follow all the recommendations for proper dissolution and handling. Ensure the dye is fully monomeric in the organic stock solution before adding it to the reaction buffer.
-
Use Fresh Reagents: Use a freshly prepared stock solution of the dye. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[6][9]
-
Optimize Reaction Conditions: Ensure your click chemistry reaction conditions are optimal. This includes the appropriate catalyst (if applicable), temperature, and reaction time.
-
Problem 4: Unexpected Shifts in Absorbance/Emission Spectra
-
Possible Cause: Spectral shifts are a hallmark of cyanine dye aggregation. The formation of H-aggregates typically results in a blue-shift in the absorbance spectrum, while J-aggregates lead to a red-shifted, narrow peak.[11][12]
-
Solution:
-
Measure Spectra: Measure the absorbance spectrum of your dye solution. Compare it to the expected spectrum of the monomeric dye. The presence of new peaks or shoulders can confirm aggregation.
-
Disrupt Aggregates: Try diluting the sample. If aggregation is the issue, dilution should favor the monomeric state and restore the expected spectral properties. You can also try adding a small amount of organic solvent or a surfactant to help break up aggregates.
-
Quantitative Data and Protocols
Recommended Solvent and Concentration Ranges
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO or DMF | High dissolving power for cyanine dyes; minimizes hydrolysis.[8][10] |
| Stock Solution Concentration | 1-10 mM | A practical range for accurate pipetting and subsequent dilution.[9] |
| Organic Co-solvent in Aqueous Reaction | 5-20% | Helps maintain solubility and prevent aggregation of non-sulfonated cyanine dyes in aqueous buffers.[10] |
| Final Working Concentration | Application-dependent (typically low µM range) | Lower concentrations reduce the likelihood of aggregation and fluorescence quenching.[6] |
Experimental Protocol: Preparation of Dye Stock Solution
This protocol describes the recommended procedure for reconstituting the lyophilized this compound powder.
-
Equilibration: Remove the vial of lyophilized dye from -20°C storage and allow it to sit at room temperature for 15-20 minutes before opening. This prevents moisture condensation inside the vial.[7]
-
Solvent Addition: Using a calibrated micropipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for 1 mg of dye with a MW of ~900 g/mol , adding ~111 µL of DMSO will yield a 10 mM stock).
-
Dissolution: Vortex the vial at high speed for at least 2-5 minutes to ensure the dye is completely dissolved.[9] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store these aliquots at -20°C, protected from light.[8] Avoid more than a few freeze-thaw cycles.[9]
Experimental Protocol: General Labeling Reaction
This protocol provides a general workflow for labeling an alkyne-containing biomolecule with the azide-functionalized Cy3 dye.
-
Prepare Biomolecule: Dissolve your alkyne-containing biomolecule in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration.
-
Prepare Dye: Thaw an aliquot of the this compound stock solution in DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the biomolecule solution and any necessary click chemistry catalysts (e.g., copper(I) for CuAAC).
-
Add Dye: While gently vortexing the biomolecule solution, slowly add the desired amount of the Cy3 stock solution. The final concentration of DMSO should ideally be kept below 20%.[10]
-
Incubation: Incubate the reaction mixture at the recommended temperature (e.g., room temperature) for the appropriate duration (e.g., 1-4 hours), protected from light.[13]
-
Purification: After the reaction is complete, remove the unreacted dye and other reagents using a suitable purification method, such as size-exclusion chromatography, dialysis, or HPLC.
Visualizations
Diagram: Troubleshooting Workflow for Aggregation Issues
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]
- 3. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 4. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. biotium.com [biotium.com]
- 9. allencell.org [allencell.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Fluorous Soluble Cyanine Dyes for Visualizing Perfluorocarbons in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. issstindian.org [issstindian.org]
- 13. benchchem.com [benchchem.com]
Optimizing copper catalyst concentration for Cy3-azide click chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper-catalyzed Cy3-azide click chemistry.
Troubleshooting Guide
This guide addresses specific issues that may arise during your click chemistry experiments in a question-and-answer format.
Q1: Why is the yield of my Cy3-azide click reaction low or nonexistent?
Low or no product yield is a common issue in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Several factors can contribute to this problem:
-
Inactive Copper Catalyst: The active catalyst for click chemistry is Copper(I) (Cu(I)), which can be readily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1][2][3] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also lead to catalyst inactivation.[3]
-
Poor Reagent Quality: The purity of your Cy3-azide, alkyne-containing molecule, and solvents can significantly impact the reaction's success.[2][3] Azides, in particular, can be unstable.[3]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry of reactants, inappropriate temperature, or the wrong solvent can hinder the reaction.[3]
-
Ligand Issues: The choice and concentration of the stabilizing ligand are critical. An unsuitable ligand or an incorrect ligand-to-copper ratio can lead to poor results.[2][3]
-
Oxygen Exposure: For reactions with small amounts or low concentrations of reagents, exposure to oxygen should be minimized as much as possible.[4]
Q2: How can I improve the yield of my reaction?
To improve your reaction yield, consider the following optimization strategies:
-
Ensure an Active Catalyst: Always use a reducing agent, such as freshly prepared sodium ascorbate (B8700270), to maintain copper in the active Cu(I) state.[2] If your sodium ascorbate solution appears brown, it has likely oxidized and will not be effective.
-
Use a Stabilizing Ligand: Employ a nitrogen-based ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the Cu(I) catalyst, prevent oxidation, and increase its solubility.[1][3] THPTA is particularly well-suited for bioconjugation reactions in aqueous solutions.[1][3]
-
Degas Your Solvents: Remove dissolved oxygen from your reaction mixture by bubbling an inert gas, such as argon or nitrogen, through the solvents.[2][3]
-
Optimize Reagent Ratios: While a 1:1 ratio of azide (B81097) to alkyne is often a good starting point, using a slight excess (e.g., 1.1 to 2-fold) of the less precious reagent can help drive the reaction to completion.[2]
-
Check Order of Reagent Addition: A recommended order of addition is to first premix the copper sulfate (B86663) (CuSO₄) and the stabilizing ligand. Add this catalyst-ligand complex to your solution containing the Cy3-azide and alkyne. Finally, initiate the reaction by adding the sodium ascorbate.[3][5]
Q3: I'm observing precipitation in my reaction mixture. What could be the cause?
Precipitation in the reaction mixture can be due to several factors:
-
Insoluble Copper Species: If the reducing agent is added before the stabilizing ligand has complexed with the copper, it can lead to the formation of insoluble copper species.[3]
-
Reagent Solubility: One or more of your reagents (Cy3-azide, alkyne, or catalyst complex) may have poor solubility in the chosen solvent system. Using a co-solvent like DMSO or DMF can sometimes help to dissolve the reagents.[6]
-
Biomolecule Aggregation: In bioconjugation reactions, byproducts of the ascorbate reduction can sometimes react with proteins, leading to aggregation.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of copper catalyst for Cy3-azide click chemistry?
The optimal copper concentration can vary depending on the specific substrates and reaction conditions. However, for many bioconjugation applications, a final copper concentration in the range of 50 µM to 250 µM is a good starting point.[4] It is crucial to maintain a proper ratio of copper to the stabilizing ligand, typically between 1:1 and 1:5.[2]
Q2: What is the recommended protocol for a typical Cy3-azide click chemistry reaction?
A general protocol for a bioconjugation reaction in an aqueous buffer is as follows:
-
Prepare Stock Solutions:
-
Cy3-azide in a suitable solvent (e.g., DMSO).
-
Alkyne-modified biomolecule in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Copper(II) sulfate (CuSO₄): 20 mM in water.[2]
-
Ligand (e.g., THPTA): 50 mM in water.[2]
-
Sodium Ascorbate: 100 mM in water (prepare fresh).[2]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the Cy3-azide.
-
In a separate tube, premix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, a 5-fold excess of ligand (0.5 mM final concentration) is often used.[2]
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and allow the reaction to proceed at room temperature. Reaction times can range from a few minutes to several hours.[2]
-
Q3: Can I perform click chemistry in the presence of cells?
Yes, copper-catalyzed click chemistry can be performed in the presence of living cells, but care must be taken to minimize cytotoxicity. The use of a water-soluble and biocompatible ligand like THPTA is highly recommended as it helps to reduce the toxic effects of copper ions.[1]
Quantitative Data Summary
The following table summarizes typical reagent concentrations used in copper-catalyzed click chemistry for bioconjugation.
| Reagent | Final Concentration Range | Notes |
| Alkyne-modified Molecule | 25 µM - 560 µM | The optimal concentration is substrate-dependent. |
| Azide (e.g., Cy3-azide) | 50 µM - 100 µM | Often used in a slight excess compared to the alkyne. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 250 µM | This is the precursor to the active Cu(I) catalyst.[4] |
| Stabilizing Ligand (e.g., THPTA) | 0.5 mM - 1.25 mM | A ligand-to-copper ratio of 5:1 is commonly used.[4] |
| Sodium Ascorbate | 2.5 mM - 5 mM | Used in excess to ensure the reduction of Cu(II) to Cu(I). Should be prepared fresh.[7] |
Experimental Protocols
Protocol 1: Labeling of Oligonucleotides
This protocol is adapted for the labeling of alkyne-modified oligonucleotides with Cy3-azide.
-
Dissolve the alkyne-modified oligonucleotide in water or a suitable buffer.
-
Add an excess of Cy3-azide (typically 4-50 equivalents).[1]
-
Add 25 equivalents of a pre-mixed THPTA/CuSO₄ solution.[1]
-
Add 40 equivalents of freshly prepared sodium ascorbate to initiate the reaction.[1]
-
Allow the reaction to proceed at room temperature for 30-60 minutes, protected from light.[1]
-
Purify the labeled oligonucleotide using ethanol (B145695) precipitation or another suitable method.[1]
Visualizations
Caption: Experimental workflow for optimizing copper catalyst concentration.
Caption: Troubleshooting logic for low yield in Cy3-azide click chemistry.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 reacting with non-target molecules
Welcome to the technical support center for N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to the use of this fluorescent probe, with a specific focus on its potential reactions with non-target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of non-specific binding with this compound?
A1: Non-specific binding of this molecule can arise from several of its components:
-
Cy3 Dye: The cyanine (B1664457) 3 (Cy3) dye is a primary contributor to non-specific interactions. It can bind to proteins and lipid membranes through hydrophobic and electrostatic interactions[1].
-
PEG Linker: While the polyethylene (B3416737) glycol (PEG) linker is designed to reduce non-specific binding, it may not completely prevent it[2]. The effectiveness of PEG in preventing non-specific binding depends on factors like its length, density, and the nature of the interacting surfaces[2][3].
-
Azide (B81097) Group: The azide group is generally considered bioorthogonal and highly specific for its reaction partner (an alkyne) in click chemistry reactions[4][5][6]. However, under certain conditions or in the presence of specific reagents, side reactions could potentially occur, although this is less common.
Q2: Can the Cy3 dye itself cause high background fluorescence?
A2: Yes, the Cy3 dye is a known source of background fluorescence. This can be due to its intrinsic properties and its tendency to aggregate or bind non-specifically to cellular components or surfaces[1][3]. The fluorescence of Cy3 can also be environmentally sensitive, and its intensity may be enhanced when bound to certain protein surfaces[7][8].
Q3: Is the azide group reactive towards functional groups other than alkynes?
A3: The azide group is highly selective for alkynes in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry reactions[4][9]. These reactions are termed "bioorthogonal" because they are designed to not react with native biological functional groups[5][6]. While azides can react with other functional groups (e.g., phosphines in the Staudinger ligation), these reactions require specific reagents not typically present in a standard biological labeling experiment unless intentionally introduced[10]. Under physiological conditions, the azide group is generally unreactive towards common biological nucleophiles like amines and thiols.
Q4: How does the PEG linker minimize non-specific binding?
A4: The PEG linker is hydrophilic and creates a hydration layer on the surface of the molecule[3]. This layer of water acts as a physical barrier, repelling the non-specific adsorption of proteins and other biomolecules, thus reducing background signal[3][11]. However, the effectiveness can be influenced by the density and molecular weight of the PEG chains[2].
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure your specific signal, leading to poor signal-to-noise ratios and difficulty in data interpretation.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Excess Probe Concentration | Titrate the concentration of this compound to find the optimal concentration that provides a strong specific signal with minimal background.[12] |
| Inadequate Washing | Increase the number and duration of wash steps after incubation with the probe to more effectively remove unbound molecules. Consider adding a low concentration of a mild detergent like Tween-20 to the wash buffer.[13][14][15] |
| Non-Specific Binding to Surfaces | Use blocking agents to saturate non-specific binding sites on your sample (e.g., cells, tissues, or membranes) before adding the fluorescent probe.[13][16] |
| Autofluorescence | Image a control sample that has not been labeled with the probe to assess the level of endogenous autofluorescence. If autofluorescence is high, consider using a fluorophore that emits in a different spectral range.[12][14] |
| Probe Aggregation | Prepare fresh dilutions of the probe before use. Centrifuge the diluted probe solution to pellet any aggregates before adding it to your sample. |
Troubleshooting Workflow for High Background Fluorescence
Caption: A step-by-step workflow to diagnose and resolve high background fluorescence.
Issue 2: Non-Specific Staining of Cellular Compartments or Proteins
This issue arises when the probe binds to unintended biological structures, leading to false-positive signals.
Potential Sources of Non-Specific Binding
References
- 1. Membrane Interactions of Cy3 and Cy5 Fluorophores and Their Effects on Membrane-Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 6. benchchem.com [benchchem.com]
- 7. xobi.net [xobi.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection [mdpi.com]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 15. researchgate.net [researchgate.net]
- 16. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
Technical Support Center: Navigating the Steric Hindrance Effects of PEG Linkers in Labeling
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the steric hindrance effects of Polyethylene Glycol (PEG) linkers during labeling experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common challenges encountered during the PEGylation of proteins, antibodies, and nanoparticles.
Issue 1: Low Labeling Efficiency or Incomplete Conjugation
You observe a low degree of PEGylation, or the reaction does not proceed to completion, resulting in a significant amount of unlabeled starting material.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Molar Ratio | Increase the molar excess of the PEG reagent to the target molecule. A common starting point is a 5 to 20-fold molar excess.[1] |
| Presence of Competing Amines | Ensure the use of amine-free buffers such as PBS, MES, or borate (B1201080) buffer. Avoid buffers containing Tris or glycine.[1] |
| Low Reactivity of Target Molecule | Confirm the availability and reactivity of the target functional groups (e.g., primary amines, thiols) on your molecule. Consider optimizing the reaction pH to enhance reactivity (e.g., pH 7.5-8.5 for NHS esters).[1] |
| Steric Hindrance from PEG | If using a high molecular weight PEG, consider switching to a lower molecular weight or a longer, more flexible PEG linker to improve accessibility to the reaction site. |
| Hydrolysis of Activated PEG | Use freshly prepared or properly stored activated PEG reagents to avoid inactivation due to moisture. |
Experimental Workflow for Troubleshooting Low Labeling Efficiency
Caption: Troubleshooting flowchart for low PEGylation efficiency.
Issue 2: Reduced Biological Activity or Loss of Function
The PEGylated conjugate exhibits significantly lower binding affinity, enzymatic activity, or overall efficacy compared to the unlabeled molecule.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance at Active/Binding Site | The PEG chain is physically blocking the active or binding site of the molecule.[2][3][4] This is a common cause for reduced bioactivity.[2] For instance, PEG-interferon α2a retains only 7% of its activity after PEG modification.[2] |
| Solution 1: Site-Specific PEGylation: If possible, use site-specific conjugation methods to attach the PEG linker to a region of the molecule distant from the active or binding site.[3][4] | |
| Solution 2: Optimize PEG Size: Experiment with different PEG molecular weights. A smaller PEG chain may impart the desired properties without causing significant steric hindrance.[3][4] | |
| Solution 3: Vary Linker Length: A longer, more flexible linker might position the PEG "cloud" further away from the critical functional domains.[5][6] | |
| Conformational Changes | The conjugation process or the presence of the PEG chain has altered the tertiary structure of the protein, affecting its function. |
| Solution: Biophysical Characterization: Use techniques like Circular Dichroism (CD) spectroscopy to assess the secondary and tertiary structure of the PEGylated conjugate and compare it to the native molecule. | |
| Over-PEGylation | An excessive number of attached PEG chains can lead to a "shielding" effect that masks the entire molecule.[2] |
| Solution: Control Degree of Labeling: Decrease the molar ratio of the PEG reagent and/or reduce the reaction time to achieve a lower degree of labeling.[1] |
Logical Relationship of PEG Properties and Bioactivity
Caption: Impact of PEG properties on steric hindrance and bioactivity.
Issue 3: Aggregation or Precipitation of the Conjugate
The PEGylated product becomes insoluble and precipitates out of solution either during the reaction or purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Changes in Protein Conformation | PEGylation can sometimes expose hydrophobic patches on the protein surface, leading to aggregation. |
| Solution 1: Optimize Reaction Conditions: Adjust the buffer composition, pH, or ionic strength. Consider performing the reaction at a lower temperature (e.g., 4°C).[1] | |
| Solution 2: Add Stabilizing Excipients: Include additives like arginine, polysorbate, or glycerol (B35011) in the buffer to help maintain protein stability. | |
| Low Solubility of the Conjugate | While PEG is hydrophilic, the overall properties of the conjugate can lead to reduced solubility in certain buffers. |
| Solution: Buffer Screening: Test a range of buffers with different pH values and salt concentrations to find the optimal conditions for solubility. | |
| Over-labeling | Excessive PEGylation can sometimes lead to aggregation, especially with large proteins or antibodies.[7] |
| Solution: Reduce Degree of Labeling: Lower the molar ratio of the PEG reagent to the target molecule.[7] |
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PEG linkers?
A1: Steric hindrance refers to the spatial arrangement of the PEG chain around a molecule, which can physically obstruct or "shield" certain regions. This "shielding" effect is a double-edged sword. On one hand, it can protect the molecule from enzymatic degradation and recognition by the immune system, thereby increasing its circulation half-life.[4][8][9] On the other hand, it can block the molecule's active or binding sites, preventing interaction with its target and reducing its biological activity.[2][3][4]
Q2: How does the length and molecular weight of the PEG linker affect labeling?
A2: The length and molecular weight of the PEG linker are critical parameters that significantly influence the outcome of the labeling experiment:
-
Higher Molecular Weight (MW): Generally provides a more pronounced "stealth" effect, better protection from proteolysis, and longer circulation times.[8] However, high MW PEGs are more likely to cause significant steric hindrance, leading to a loss of bioactivity.[3][10]
-
Linker Length: The length of the PEG chain can be adjusted to optimize the distance between the conjugated molecule and its target. In some cases, a shorter linker may lead to stronger interactions, while in others, a longer linker is necessary to overcome steric repulsion from the surface of a nanocarrier, for example.[5][11] The optimal length is often application-dependent and requires empirical determination.[5][11]
Q3: Can the steric hindrance of a PEG linker be beneficial?
A3: Absolutely. The steric hindrance provided by PEG linkers is the primary reason for their use in many biopharmaceutical applications. The key benefits include:
-
Reduced Immunogenicity: The PEG layer can mask epitopes on the protein surface, reducing the likelihood of an immune response.[9]
-
Increased Half-Life: By increasing the hydrodynamic volume of the molecule and shielding it from clearance mechanisms like renal filtration and enzymatic degradation, PEGylation significantly prolongs its circulation time in the body.[8][9]
-
Improved Solubility: The hydrophilic nature of PEG can enhance the solubility and stability of hydrophobic drugs or proteins.[8][12]
Q4: I've PEGylated my antibody, and now it shows reduced binding to its antigen. What should I do?
A4: This is a classic example of steric hindrance. The PEG chains are likely attached to or are sterically blocking the antigen-binding site (Fab region). Here are some steps to take:
-
Lower the Degree of Labeling: Reduce the molar excess of your amine-reactive PEG reagent. This decreases the probability of modifying lysines within the binding site.[7]
-
Use Site-Specific Labeling: Employ labeling chemistries that target specific sites away from the antigen-binding region. For example, you can target the Fc region of the antibody.[7]
-
Change the Linker: Experiment with a longer PEG linker to distance the PEG "cloud" from the binding site or a smaller PEG molecule to reduce the overall steric bulk.
Q5: How can I analyze the degree of PEGylation and the purity of my conjugate?
A5: Several analytical techniques can be used to characterize your PEGylated product:
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the molecule, resulting in an earlier elution time compared to the unlabeled molecule. It can be used to separate the conjugate from free PEG and unreacted protein.[13]
-
Mass Spectrometry (MALDI-TOF or LC-MS): Mass spectrometry can determine the exact molecular weight of the conjugate. The mass difference between the native and PEGylated molecule allows for the calculation of the number of attached PEG chains.[1][14]
-
SDS-PAGE: PEGylated proteins will migrate slower on an SDS-PAGE gel than their unlabeled counterparts, appearing as a smear or a series of bands corresponding to different degrees of PEGylation.
Quantitative Data Summary
The choice of PEG linker length can have a quantifiable impact on cellular uptake and biological activity.
Table 1: Effect of PEG Linker Length on Nanocarrier Targeting of Dendritic Cells
| Cell Type | PEG Linker MW | Outcome | Reference |
| DC2.4 (Cell Line) | 0.65 kDa | Best targeting | [5][11] |
| BMDCs (Primary Cells) | 5 kDa | Specific accumulation | [5][11] |
| Splenocytic cDC1 | 5 kDa | Specific accumulation | [5][11] |
Table 2: Impact of PEG Linker Length on Cytotoxicity of an Affibody-Drug Conjugate
| Conjugate | PEG Linker MW | Half-Life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) | Reference |
| HP4KM | 4 kDa | 2.5-fold | 4.5-fold | [10] |
| HP10KM | 10 kDa | 11.2-fold | 22-fold | [10] |
These tables illustrate the critical trade-off that researchers must manage: longer/larger PEGs can improve pharmacokinetic properties (like half-life) but may negatively impact the desired biological effect (targeting or cytotoxicity) due to increased steric hindrance.[10]
Key Experimental Protocols
Protocol 1: General Protein PEGylation with an NHS-Ester PEG
This protocol describes a general method for labeling a protein with an amine-reactive PEG-NHS ester.
Materials:
-
Protein solution (in amine-free buffer, e.g., PBS, pH 7.5-8.5)
-
mPEG-NHS ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Prepare Protein: Dissolve the protein to be labeled in the amine-free conjugation buffer at a known concentration (e.g., 1-5 mg/mL).
-
Prepare PEG Reagent: Immediately before use, dissolve the mPEG-NHS ester in the conjugation buffer or a compatible anhydrous solvent like DMSO.
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the dissolved PEG reagent to the protein solution.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 30 minutes at room temperature.[1]
-
Purification: Purify the PEGylated protein from excess PEG reagent and byproducts using a suitable method like size-exclusion chromatography (SEC).[1]
-
Analysis: Characterize the purified conjugate using SDS-PAGE, SEC, and/or Mass Spectrometry to determine the degree of labeling and purity.
Protocol 2: Characterization by Size-Exclusion Chromatography (SEC)
This protocol outlines the use of SEC to analyze the results of a PEGylation reaction.
Materials:
-
SEC column suitable for the size range of your protein and conjugate.
-
HPLC or FPLC system.
-
Mobile phase (e.g., PBS, pH 7.4).
-
PEGylated protein sample and unlabeled protein control.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a known amount of the purified PEGylated protein onto the column.
-
Data Collection: Monitor the column eluate using a UV detector (e.g., at 280 nm for proteins).
-
Analysis:
-
The PEGylated conjugate will elute earlier than the unlabeled protein due to its larger hydrodynamic radius.
-
The presence of a peak at the elution time of the native protein indicates incomplete reaction or purification.
-
A peak corresponding to the free PEG reagent may be visible if purification was incomplete (requires a detector sensitive to PEG, like a refractive index detector, if PEG has no chromophore).
-
-
Comparison: Run the unlabeled protein as a control to establish its retention time.
SEC Analysis Workflow
Caption: Workflow for analyzing PEGylated proteins using SEC.
References
- 1. benchchem.com [benchchem.com]
- 2. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 5. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. purepeg.com [purepeg.com]
- 9. purepeg.com [purepeg.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. purepeg.com [purepeg.com]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a bifunctional fluorescent labeling reagent. Below you will find frequently asked questions and troubleshooting guides to ensure the optimal performance of this molecule in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: To ensure the long-term stability and performance of the reagent, it is recommended to store it at -20°C in a desiccated, dark environment.[1][2][3] For short-term transport, ambient temperatures are acceptable for up to three weeks.[4] Once reconstituted in a solvent, it is advisable to aliquot the solution and store it at -20°C or lower to minimize freeze-thaw cycles.[1]
Q2: How stable is the Cy3 dye component of the molecule?
A: The Cy3 dye is a bright and relatively stable fluorophore.[5][6] It exhibits good photostability under typical experimental conditions and is not significantly affected by moderate exposure to ambient light.[5][7] However, for optimal performance and to prevent any potential for photobleaching, it is best practice to protect solutions containing Cy3 from prolonged exposure to light.[4] The fluorescence of Cy3 is also stable across a broad pH range.[5]
Q3: What is the stability of the azide (B81097) and PEG components?
A: The azide group is known for its high stability under a wide range of reaction conditions, making it a reliable functional group for click chemistry.[8] The polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity and biocompatibility of the molecule.[5][9] PEGylated compounds, in general, show good stability in aqueous solutions and biological media.[9][10][11]
Q4: Can I handle the reagent at room temperature?
A: Yes, for short periods, such as during the preparation of solutions for an experiment, the reagent can be handled at room temperature. However, for long-term storage, it is crucial to return it to -20°C promptly.[4]
Q5: What solvents are suitable for dissolving this compound?
A: Based on data for similar compounds, this compound is expected to be soluble in water, as well as common organic solvents like DMSO and DMF.[2][3] The PEG component enhances its solubility in aqueous media.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | Degradation of Cy3 dye: This could be due to prolonged exposure to light or harsh chemical conditions. | Minimize light exposure during all experimental steps. Prepare fresh solutions of the reagent. Ensure the pH of your buffers is within a neutral to moderately basic range. |
| Inefficient click chemistry reaction: The azide group may not have reacted completely with the alkyne-containing molecule. | Optimize your click chemistry reaction conditions (catalyst concentration, temperature, and reaction time). Ensure the purity of your alkyne-functionalized molecule. | |
| High background fluorescence | Excess reagent: Unreacted this compound can lead to high background. | Include thorough washing steps in your protocol after the labeling reaction to remove any unbound reagent. Consider using a purification method like dialysis or size-exclusion chromatography. |
| Precipitation of the reagent in solution | Low solubility in the chosen solvent: While soluble in many common solvents, high concentrations may lead to precipitation. | Try dissolving the reagent in a small amount of an organic solvent like DMSO or DMF first, and then adding it to your aqueous buffer. Sonication may also help to dissolve the reagent. |
| Inconsistent results between experiments | Multiple freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can lead to degradation. | Aliquot the stock solution into smaller, single-use volumes upon initial reconstitution to avoid multiple freeze-thaw cycles.[1] |
| Oxidative damage: The Cy3 dye can be susceptible to ozone and other oxidizing agents. | If working in an environment with high ozone levels, consider performing experiments in a controlled atmosphere. Use freshly prepared buffers and deoxygenated solutions where possible. |
Stability and Storage Summary
Qualitative Stability Data
| Component | Condition | Stability | Notes |
| Cy3 Dye | Light | Moderately stable | Minimize prolonged exposure to prevent photobleaching.[5][7] |
| pH | Stable | Remains fluorescent across a broad pH range.[5] | |
| Ozone | Susceptible | Can be bleached by ozone. | |
| Azide Group | General | Highly stable | Stable under most reaction conditions.[8] |
| PEG Linker | Aqueous Solution | Stable | Enhances solubility and stability in biological media.[9][10][11] |
Recommended Storage Conditions
| Form | Temperature | Conditions | Duration |
| Solid | -20°C | Desiccated, protected from light | Up to 24 months.[4] |
| Reconstituted Solution | -20°C or lower | Aliquoted, protected from light | Minimize freeze-thaw cycles.[1] |
| Short-term Transport | Ambient Temperature | In a sealed container | Up to 3 weeks.[4] |
Experimental Workflow Example: Labeling of an Alkyne-Modified Protein
This diagram illustrates a typical workflow for labeling a target protein containing an alkyne group with this compound via a copper-catalyzed click chemistry reaction (CuAAC), followed by purification and fluorescence detection.
Caption: Workflow for protein labeling using click chemistry.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 3. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 9. PEGylation Enhances Colloidal Stability and Promotes Ligand-Mediated Targeting of LAF–Xenopeptide mRNA Complexes | MDPI [mdpi.com]
- 10. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04112G [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Cyanine Dyes: N-(m-PEG4)-N'-(azide-PEG4)-Cy3 vs. Cy5 and Cy7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the azide-functionalized cyanine (B1664457) dye, N-(m-PEG4)-N'-(azide-PEG4)-Cy3, with the widely used cyanine dyes, Cy5 and Cy7. The selection of an appropriate fluorescent dye is critical for the success of various applications, including fluorescence microscopy, Förster Resonance Energy Transfer (FRET), and flow cytometry. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable dye for your research needs.
Introduction to the Dyes
This compound is a derivative of the orange-emitting cyanine dye, Cy3. It is functionalized with a polyethylene (B3416737) glycol (PEG) linker and a terminal azide (B81097) group. The PEG linker enhances hydrophilicity and reduces non-specific binding, while the azide group enables covalent attachment to molecules containing a terminal alkyne via "click chemistry," a highly efficient and specific conjugation method.[]
Cy5 is a far-red emitting cyanine dye that is one of the most popular fluorescent labels for biological research. Its emission in the red region of the spectrum is advantageous for minimizing autofluorescence from biological samples.[2]
Cy7 is a near-infrared (NIR) emitting cyanine dye. Its fluorescence in the NIR window allows for deep tissue penetration, making it particularly suitable for in vivo imaging applications.[][2]
Key Performance Parameters: A Quantitative Comparison
The performance of a fluorescent dye is determined by several key photophysical parameters. The following tables summarize the quantitative data for this compound, Cy5, and Cy7.
| Parameter | This compound | Cy5 | Cy7 |
| Maximum Excitation (λex) | ~555 nm | ~649 nm | ~750 nm |
| Maximum Emission (λem) | ~570 nm | ~670 nm | ~773 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.20 | ~0.20 | ~0.12 |
| Photostability | Moderate | Moderate to Low | Low |
| Brightness (ε x Φ) | ~30,000 | ~50,000 | ~30,000 |
Table 1: Photophysical Properties of Cy Dyes. Data compiled from multiple sources. Exact values can vary depending on the solvent, conjugation state, and measurement conditions.
| FRET Pair | Förster Radius (R₀) in nm |
| Cy3-Cy5 | 5.0 - 6.0 |
| Cy3-Cy7 | 3.8 |
| Cy5-Cy7 | 6.2 |
Table 2: Förster Radii for Common Cy Dye FRET Pairs. The Förster radius is the distance at which FRET efficiency is 50%.[3]
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Antibody with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the covalent attachment of this compound to an antibody that has been pre-functionalized with a terminal alkyne group.
Materials:
-
Alkyne-modified antibody in a copper-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
DMSO (anhydrous)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 500 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the alkyne-modified antibody to a final concentration of 1-5 mg/mL in the reaction buffer.
-
Add a 5 to 10-fold molar excess of the this compound stock solution to the antibody solution.
-
Prepare the copper catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it sit for 1 minute.
-
Add the copper catalyst to the antibody-dye mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled antibody from excess dye and reaction components using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Caption: Workflow for labeling an alkyne-modified antibody with this compound via CuAAC.
Protocol 2: Comparative Immunofluorescence Imaging of Fixed Cells
This protocol outlines a method for comparing the performance of Cy3, Cy5, and Cy7-labeled secondary antibodies in immunofluorescence microscopy.
Materials:
-
Cells grown on coverslips
-
Primary antibody specific to a target of interest
-
Secondary antibodies conjugated to Cy3, Cy5, and Cy7
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
Phosphate-Buffered Saline (PBS)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for Cy3, Cy5, and Cy7
Procedure:
-
Cell Culture and Fixation:
-
Seed cells on coverslips and grow to the desired confluency.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour.
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the respective Cy-dye conjugated secondary antibodies (Cy3, Cy5, or Cy7) diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the slides using a fluorescence microscope. Ensure that for each dye, the imaging parameters (e.g., exposure time, laser power) are optimized to avoid saturation and then kept constant for all samples being compared for that specific channel.
-
References
A Comparative Guide to Copper-Catalyzed and Copper-Free Click Chemistry for the Synthesis of N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For researchers, scientists, and drug development professionals, the covalent conjugation of molecules is a foundational technique. The synthesis of complex fluorescent probes like N-(m-PEG4)-N'-(azide-PEG4)-Cy3 relies on highly efficient and specific ligation chemistries. "Click chemistry," a concept that emphasizes modularity and reliability, offers powerful solutions.[1]
This guide provides an objective comparison between the two primary forms of azide-alkyne cycloaddition for this purpose: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these methods involves a trade-off between reaction speed, biocompatibility, and reagent complexity.[2]
Reaction Principles and Mechanisms
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the prototypical click reaction. It involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[3] The catalyst dramatically accelerates the reaction and ensures the exclusive formation of the 1,4-disubstituted triazole isomer. The reaction is robust, high-yielding, and insensitive to many solvents, including water.[3][4] However, the reliance on a copper catalyst, which can be cytotoxic, is a significant drawback for applications involving living systems.[5][6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , also known as copper-free click chemistry, circumvents the need for a metal catalyst.[7] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[8] The driving force is the release of ring strain in the cyclooctyne as it forms the more stable triazole ring.[9] This bioorthogonal reaction is ideal for use in complex biological environments and live cells due to the absence of catalyst-induced toxicity.[6][10]
Quantitative Performance Comparison
The selection of a conjugation strategy often depends on quantitative metrics such as reaction speed, efficiency, and the conditions required. The following table summarizes the key performance differences between CuAAC and SPAAC for a typical bioconjugation reaction.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Second-Order Rate Constant | Very Fast (1 to 100 M⁻¹s⁻¹)[2] | Moderate to Fast (0.1 to 1.0 M⁻¹s⁻¹) |
| Typical Reaction Time | 15 - 60 minutes[11] | 1 - 12 hours[12] |
| Typical Yield | > 95%[3] | > 90% |
| Biocompatibility | Limited due to copper cytotoxicity[5][13] | Excellent, widely used in vivo[6][14] |
| Catalyst Required | Yes (e.g., CuSO₄ + Sodium Ascorbate)[15] | No |
| Reagent Complexity | Simple terminal alkyne | Synthetically complex strained cyclooctyne[6] |
| Product | Single 1,4-regioisomer[3] | Mixture of regioisomers[7] |
| Primary Advantage | Speed and efficiency[16][17] | Biocompatibility[10][14] |
Experimental Workflow and Protocols
The practical implementation of each method differs significantly, primarily due to the catalyst preparation and removal steps in CuAAC.
Detailed Experimental Protocols
The following are generalized protocols for the conjugation of an alkyne/cyclooctyne-functionalized Cy3 dye to an azide-functionalized PEG linker.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-PEG4-Cy3
-
Azide-PEG4-linker
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in H₂O)[11]
-
Water-soluble ligand (e.g., THPTA) solution (e.g., 100 mM in H₂O)[11]
-
Sodium Ascorbate solution (e.g., 300 mM in H₂O, freshly prepared)[11]
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
Procedure:
-
Catalyst Preparation: In a microcentrifuge tube, mix the CuSO₄ solution with the THPTA ligand solution in a 1:2 to 1:5 molar ratio. Allow this to complex for several minutes at room temperature.[11]
-
Reactant Mixture: In a separate tube, dissolve the Alkyne-PEG4-Cy3 (1 equivalent) and Azide-PEG4-linker (1.5-5 equivalents) in the desired reaction buffer.
-
Catalyst Addition: Add the pre-complexed THPTA/CuSO₄ solution to the reactant mixture. A typical final concentration is 1-2 mM copper.
-
Reaction Initiation: To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 mM.[15]
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 30-60 minutes.[11] Protect the reaction from light to prevent photobleaching of the Cy3 dye.
-
Purification: Following incubation, the final conjugate this compound can be purified from excess reagents and catalyst using methods such as size-exclusion chromatography, reversed-phase HPLC, or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
DBCO-PEG4-Cy3 (or other suitable strained cyclooctyne)
-
Azide-PEG4-linker
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (DMSO or DMF may be used as a co-solvent if solubility is an issue)[12]
Procedure:
-
Reactant Mixture: Dissolve the DBCO-PEG4-Cy3 (1 equivalent) and Azide-PEG4-linker (1.5-3 equivalents) in the reaction buffer. Ensure complete dissolution.
-
Incubation: Gently mix the solution and incubate at room temperature for 4-12 hours.[12] The reaction can also be performed at 4°C with a longer incubation time (e.g., overnight). Protect the reaction from light.
-
Monitoring (Optional): The reaction progress can be monitored by LC-MS or TLC to determine completion.
-
Purification: Once the reaction is complete, purify the final conjugate this compound to remove any unreacted starting materials. Appropriate methods include size-exclusion chromatography or reversed-phase HPLC.[12]
Discussion and Recommendations
Choose CuAAC when:
-
Speed is critical: CuAAC is significantly faster than SPAAC, with reactions often completing in under an hour.[16][17]
-
Reagents are simple: The synthesis of terminal alkynes is straightforward and cost-effective compared to strained cyclooctynes.
-
The application is ex vivo or in vitro: For applications where cell viability is not a concern, such as conjugating molecules in solution or labeling fixed cells, CuAAC is highly effective.[13] The potential for copper to interfere with biological processes is minimized.[5]
Choose SPAAC when:
-
Biocompatibility is paramount: For applications in live cells, tissues, or whole organisms, the elimination of the toxic copper catalyst is essential.[1][14]
-
Simplicity of workflow is desired: SPAAC avoids the steps of preparing, adding, and subsequently removing a metal catalyst.[18]
-
Concerns about protein integrity exist: Copper ions can sometimes interact with and damage proteins, a problem that SPAAC avoids entirely.[19]
Both CuAAC and SPAAC are powerful and reliable methods for the synthesis of this compound. The decision between them is a clear trade-off. CuAAC offers unparalleled speed and uses simpler reagents, making it ideal for rapid, high-yield in vitro conjugations.[20] Conversely, SPAAC provides excellent biocompatibility and a simpler workflow at the cost of slower reaction kinetics and more complex alkyne reagents, establishing it as the gold standard for applications in living systems.[14][20] By understanding these fundamental differences, researchers can select the optimal click chemistry strategy to advance their work in drug development and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chempep.com [chempep.com]
- 7. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 18. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 19. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. ijpsjournal.com [ijpsjournal.com]
Validating the Labeling Specificity of N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a popular fluorescent probe for bioorthogonal labeling, against its common alternatives. We present supporting experimental data, detailed protocols for labeling and specificity validation, and visualizations to aid in experimental design and interpretation.
Performance Comparison: this compound vs. Alternatives
The choice of a fluorescent probe is critical for the success of labeling experiments, directly impacting sensitivity, specificity, and the reliability of downstream applications. This compound belongs to the cyanine (B1664457) dye family, known for its bright fluorescence. However, alternatives, particularly from the Alexa Fluor series, often exhibit superior photophysical properties.[1] Below is a quantitative comparison of key performance metrics.
| Feature | This compound (and Cy3 analogues) | Alexa Fluor 555 Azide (B81097) (Alternative) |
| Excitation Maximum (λex) | ~555 nm | ~555 nm |
| Emission Maximum (λem) | ~570 nm | ~565 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | Moderate | High |
| Photostability | Moderate | High[1][2] |
| Brightness (ε x Φ) | Good | Excellent[1] |
| Conjugation Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
Key Takeaways:
-
Brightness and Photostability: Alexa Fluor 555 is widely recognized for its superior brightness and photostability compared to traditional Cy3 dyes.[1][2] This allows for longer exposure times and more robust image acquisition, which is particularly advantageous in demanding applications like single-molecule studies.
-
Self-Quenching: Alexa Fluor conjugates tend to exhibit less self-quenching at higher degrees of labeling compared to Cy3, leading to brighter and more sensitive detection of target molecules.[2]
-
Conjugation Chemistry: Both probes utilize the highly specific and efficient "click chemistry" for bioconjugation. The azide group on the dye reacts specifically with an alkyne-modified target molecule.
Experimental Protocols
Detailed and reproducible protocols are essential for successful and reliable labeling experiments. Below are methodologies for labeling with this compound and for validating the specificity of the labeling reaction.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins in a Cell Lysate
This protocol outlines a general procedure for labeling alkyne-modified proteins in a complex biological sample.
Materials:
-
Alkyne-modified protein sample (e.g., cell lysate)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium Ascorbate (B8700270) (freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in water/DMSO.
-
Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh for each experiment.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein sample with PBS to a final volume of 90 µL.
-
Add 2 µL of the 10 mM this compound stock solution (final concentration ~200 µM).
-
Add 2 µL of the 50 mM CuSO₄ stock solution and 2 µL of the 50 mM THPTA/TBTA stock solution. Vortex briefly.
-
Initiate the reaction by adding 4 µL of the 1 M sodium ascorbate stock solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye and catalyst using a desalting spin column or through protein precipitation (e.g., with acetone (B3395972) or methanol).
-
Protocol 2: Validating Labeling Specificity
To ensure that the observed fluorescence is due to the specific covalent labeling of the alkyne-modified target and not due to non-specific binding of the dye, a series of control experiments are crucial.
Experimental Groups:
-
Positive Control: Alkyne-modified sample + this compound + all click chemistry reagents. This group is expected to show a strong fluorescent signal.
-
Negative Control 1 (No Alkyne): Unmodified (wild-type) sample (lacking the alkyne handle) + this compound + all click chemistry reagents. This is to check for non-specific labeling of other cellular components.
-
Negative Control 2 (No Catalyst): Alkyne-modified sample + this compound but without the copper sulfate and sodium ascorbate. This control assesses the level of non-covalent binding of the dye to the target molecule or other components in the sample.
-
Negative Control 3 (Dye Alone): Alkyne-modified sample incubated with this compound in the absence of any click chemistry reagents. This is another way to assess non-specific dye binding.
Procedure:
-
Prepare the four experimental groups as described above, following the same incubation and purification steps as in the labeling protocol.
-
Analyze the fluorescence intensity of each sample using an appropriate method (e.g., in-gel fluorescence scanning, fluorescence microscopy, or flow cytometry).
Expected Results for Validated Specificity:
-
The positive control should exhibit a significantly higher fluorescent signal compared to all negative controls.
-
The negative controls should show minimal to no fluorescence, indicating that the labeling is specific to the presence of the alkyne group and is dependent on the click chemistry reaction.
Visualizing the Workflow and Logic
To further clarify the experimental design, the following diagrams illustrate the labeling workflow and the logic behind the specificity validation.
References
A Comparative Guide to the Quantum Yield of PEGylated Cy3 and Alternative Fluorophores
For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is a critical decision that directly impacts the sensitivity and reliability of fluorescence-based assays. Among the myriad of available fluorescent probes, cyanine (B1664457) dyes, and specifically Cy3 derivatives, are workhorses in various applications, including immunoassays, fluorescence microscopy, and nucleic acid analysis. This guide provides an objective comparison of the fluorescence quantum yield of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 against other commonly used fluorophores in a similar spectral region. The inclusion of polyethylene (B3416737) glycol (PEG) linkers in the target molecule is designed to enhance solubility and reduce non-specific binding, factors that can be crucial in biological applications.
Quantitative Comparison of Fluorophore Quantum Yields
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield generally translates to a brighter fluorescent signal, which is highly desirable for improving the signal-to-noise ratio in sensitive detection methods. The following table summarizes the reported quantum yields for this compound and its alternatives. It is important to note that the quantum yield of a fluorophore can be influenced by its local environment, including the solvent, pH, and conjugation to biomolecules.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features |
| Cy3 Azide * | ~555 | ~570 | 0.15 - 0.31[1][2] | Widely used, good photostability, readily available for click chemistry. |
| Alexa Fluor 555 | ~555 | ~565 | ~0.10 | Photostable and bright, but with a relatively lower quantum yield in this comparison. |
| ATTO 550 | ~554 | ~576 | ~0.80 | High quantum yield and excellent photostability, making it a very bright and robust option. |
| Cy3B Azide | ~558 | ~571 | ~0.67 - 0.68[3][4] | A structurally modified version of Cy3 with significantly higher quantum yield and photostability.[5] |
| iFluor 555 | ~557 | ~570 | ~0.64[1][2] | A bright and photostable alternative to Cy3 and Alexa Fluor 555. |
| DY-547 | ~558 | ~574 | Not explicitly stated | Spectrally similar to Cy3. |
Note: The quantum yield for this compound is expected to be very similar to that of Cy3 Azide, as the PEG linkers are primarily intended to improve solubility and biocompatibility and are not expected to significantly alter the core fluorophore's photophysical properties.
Experimental Protocol: Relative Quantum Yield Determination
The most common method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence intensity of the sample under investigation to a standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of unknown quantum yield (test sample)
-
Fluorophore standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectroscopic grade solvent (e.g., ethanol, phosphate-buffered saline)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both the test sample and the quantum yield standard in the chosen solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the test sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectra of all the prepared solutions. Record the absorbance at the excitation wavelength that will be used for the fluorescence measurements.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
For each solution, record the fluorescence emission spectrum. Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
Record the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard.
-
Determine the slope (gradient) of the resulting linear plots for both the test sample (Grad_X) and the standard (Grad_ST).
-
Calculate the quantum yield of the test sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.
Caption: Workflow for relative quantum yield determination.
References
A Researcher's Guide to Protein Labeling: A Cost-Benefit Analysis of N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from in-vitro assays to in-vivo imaging. The choice of fluorescent dye and conjugation chemistry significantly impacts data quality, experimental workflow, and budget. This guide provides a comprehensive cost-benefit analysis of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for protein labeling, comparing its performance and cost against popular alternatives.
This compound is a fluorescent labeling reagent that combines the well-established Cy3 fluorophore with a polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) group. This design leverages the power of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to achieve highly specific and efficient covalent labeling of proteins that have been functionalized with an alkyne group.
Performance Characteristics: A Quantitative Comparison
The selection of a fluorescent label is often a trade-off between photophysical performance, labeling specificity, and cost. Here, we compare this compound with two primary alternatives: traditional amine-reactive Cy3 NHS ester and the high-performance Alexa Fluor 555, also available with an azide moiety for click chemistry.
Table 1: Quantitative Comparison of Fluorophore Properties
| Feature | Cy3 | Alexa Fluor 555 |
| Excitation Max (nm) | ~550 | ~555 |
| Emission Max (nm) | ~570 | ~565 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 |
| Quantum Yield | ~0.15[1] | ~0.10 |
| Relative Photostability | Standard | Higher[1][2] |
| Brightness (Ext. Coeff. x QY) | ~22,500 | ~15,000 |
Note: The inclusion of PEG linkers and reactive groups can slightly alter the photophysical properties of the core fluorophores. Data presented is for the core dyes and serves as a strong basis for performance expectation.[2]
Alexa Fluor 555 is widely recognized for its superior brightness and photostability compared to the traditional Cy3 dye.[2] Studies have shown that after 95 seconds of constant illumination, Cy3 retains about 75% of its initial fluorescence intensity, whereas Alexa Fluor 555 retains almost 90%.[1] This enhanced photostability is a critical advantage for applications requiring long or repeated light exposure, such as time-lapse microscopy.
Labeling Chemistry: Specificity vs. Simplicity
The primary advantage of using an azide-functionalized dye like this compound lies in the bioorthogonality of the click chemistry reaction.
Table 2: Comparison of Protein Labeling Chemistries
| Feature | Azide-Alkyne Click Chemistry | NHS Ester Chemistry |
| Target Residue | Alkyne-modified amino acid | Primary amines (Lysine, N-terminus) |
| Specificity | Very High | Moderate to Low |
| Reaction Conditions | Mild, aqueous | Mild, aqueous (pH 7.5-8.5) |
| Efficiency | Very High (>95%) | Variable |
| Workflow | Two-step (protein modification + labeling) | One-step (direct labeling) |
Click chemistry offers a highly specific and efficient method for protein labeling.[3] The azide and alkyne groups are largely absent in biological systems, ensuring that the dye is attached only at the desired, pre-engineered site. This is in contrast to NHS ester chemistry, which targets primary amines (lysine residues and the N-terminus) that are often abundant and distributed across the protein surface, leading to a heterogeneous population of labeled proteins. However, the specificity of click chemistry comes at the cost of a more complex workflow, as the protein of interest must first be functionalized with an alkyne group.
Cost-Benefit Analysis
The cost of protein labeling extends beyond the price of the dye itself and includes the reagents for protein modification (if necessary), purification, and the potential impact of labeling efficiency on the amount of protein and dye required.
Table 3: Estimated Cost Comparison of Labeling Reagents
| Reagent | Labeling Chemistry | Estimated Price (per 1 mg) | Key Benefit | Key Drawback |
| This compound | Click Chemistry (CuAAC/SPAAC) | Request Quote | High Specificity | Requires protein modification; lower photostability than Alexa Fluor |
| Alexa Fluor 555 Azide | Click Chemistry (CuAAC/SPAAC) | ~$400 - $600 | High Specificity & Photostability | Requires protein modification; Higher cost |
| DBCO-Cy3 | Click Chemistry (SPAAC) | ~$150 - $250 | High Specificity (Copper-free) | Requires protein modification; lower photostability than Alexa Fluor |
| Cy3 NHS Ester | Amine-reactive | ~$100 - $200 | Simple, one-step labeling | Low specificity; lower photostability |
| Alexa Fluor 555 NHS Ester | Amine-reactive | ~$250 - $400 | Simple, one-step labeling; High photostability | Low specificity |
Note: Prices are estimates based on publicly available information from various suppliers in late 2025 and are subject to change. "Request Quote" indicates that pricing is not publicly listed and must be obtained from the supplier.
The cost-benefit analysis reveals a clear trade-off. For applications where precise control over the labeling site is critical to preserve protein function or for single-molecule studies, the higher specificity of click chemistry reagents like this compound is a significant advantage. The PEG linker also enhances solubility and reduces steric hindrance.[4]
However, for routine applications where a degree of heterogeneous labeling is acceptable, the simplicity and lower cost of NHS ester chemistry may be more attractive. When photostability and brightness are the primary concerns, Alexa Fluor 555 reagents, despite their higher cost, offer a clear performance advantage over their Cy3 counterparts.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for protein labeling using azide-alkyne click chemistry and NHS ester chemistry.
Protocol 1: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol assumes the protein of interest has been functionalized with a terminal alkyne.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.
-
Prepare stock solutions of CuSO₄ (50 mM in water), sodium ascorbate (B8700270) (50 mM in water, freshly prepared), and THPTA (100 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (typically 1-5 mg/mL) with PBS buffer.
-
Add the this compound stock solution to a final concentration of 20-40 µM (a 3-10 fold molar excess over the protein is a good starting point).
-
Add the THPTA ligand to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 20 µM.
-
-
Initiate Reaction:
-
Add freshly prepared sodium ascorbate to a final concentration of 300 µM to initiate the click reaction.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye and other small molecules by size-exclusion chromatography or dialysis.
-
Protocol 2: Protein Labeling via NHS Ester Chemistry
This protocol is for labeling primary amines on a protein.
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Cy3 NHS Ester or Alexa Fluor 555 NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents:
-
Dissolve the NHS ester dye in DMSO or DMF to a stock concentration of 10 mg/mL.
-
-
Reaction Setup:
-
Adjust the protein solution to a concentration of 2-10 mg/mL in a buffer at pH 7.2-8.0.
-
Add the dye stock solution to the protein solution at a 5- to 20-fold molar excess.
-
-
Incubation:
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Quenching:
-
(Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.
-
-
Purification:
-
Remove unreacted dye by size-exclusion chromatography or dialysis.
-
Visualization of Workflows
Conclusion and Recommendations
The choice of a fluorescent labeling reagent is a critical decision that should be guided by the specific requirements of the experiment.
-
Choose this compound for:
-
Applications requiring highly specific, site-directed labeling to preserve protein function.
-
Experiments where a moderate level of photostability is acceptable.
-
Cost-conscious projects that demand the specificity of click chemistry.
-
-
Choose Alexa Fluor 555 Azide for:
-
Demanding imaging applications that require both high specificity and superior photostability and brightness.
-
Experiments where maximizing signal-to-noise is critical.
-
-
Choose Cy3 or Alexa Fluor 555 NHS Ester for:
-
Routine labeling applications where heterogeneous labeling is tolerable.
-
Experiments where a simpler, one-step labeling protocol is preferred.
-
When using Alexa Fluor 555 NHS Ester, for applications that prioritize photostability over labeling specificity.
-
By carefully considering the trade-offs between performance, specificity, and cost, researchers can select the optimal labeling strategy to achieve high-quality, reproducible data in their protein analysis endeavors.
References
A Comparative Guide to Alternatives for N-(m-PEG4)-N'-(azide-PEG4)-Cy3 in Live-Cell Imaging
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of fluorescent probes is a critical determinant of experimental success. The azide-functionalized cyanine (B1664457) dye, N-(m-PEG4)-N'-(azide-PEG4)-Cy3, is a commonly used reagent for bioorthogonal labeling via click chemistry. However, a range of alternative probes are available, offering potential advantages in terms of brightness, photostability, cell permeability, and fluorogenicity. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Azide-Reactive Fluorophores
The ideal fluorescent probe for live-cell imaging should exhibit high cell permeability, brightness, and photostability, along with a good signal-to-noise ratio. The choice of fluorophore can significantly impact the quality and reproducibility of experimental data, especially in demanding applications like long-term time-lapse microscopy and super-resolution imaging.[1][2]
Below is a summary of key performance metrics for several alternatives to Cy3-azide, categorized by their core dye structure.
| Fluorophore Class | Exemplary Dyes | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Key Advantages |
| Cyanine Dyes | Cy5-azide | ~646 | ~662 | ~250,000 | ~0.2 | Red-shifted spectra for reduced phototoxicity and autofluorescence.[3] |
| Alexa Fluor 555 Azide | ~555 | ~565 | ~150,000 | ~0.1 | High photostability and brightness, often outperforming Cy3.[1][4][5] | |
| Rhodamine Dyes | TAMRA-azide | ~555 | ~578 | ~90,000 | ~0.4 | Good cell permeability and uniform intracellular distribution.[6] |
| Janelia Fluor® 549, Azide | ~549 | ~571 | ~101,000 | >0.8 | Exceptionally bright and photostable, suitable for super-resolution microscopy.[7] Two times brighter than TMR and Cy3 in live cells.[7] | |
| MaP555-Azide | ~558 | ~578 | Not specified | Not specified | Highly cell-permeable and fluorogenic, reducing background in wash-free imaging.[8] | |
| BODIPY Dyes | BODIPY-FL-azide | ~503 | ~512 | ~80,000 | ~0.9 | High quantum yield and sharp emission spectra, but can be sensitive to the cellular environment.[6] |
| Other Dyes | ATTO 550 Azide | ~554 | ~576 | ~120,000 | ~0.8 | Marketed for increased photostability compared to cyanine dyes.[1] |
Experimental Protocols
Successful live-cell imaging with azide-reactive probes relies on a carefully executed experimental workflow. The following are generalized protocols for labeling and imaging intracellular targets using copper-free click chemistry.
Protocol 1: Metabolic Labeling and Fixation (for endpoint assays)
This protocol is suitable for introducing an azide-modified metabolic precursor into cellular biomolecules, followed by fixation and fluorescent labeling.
-
Cell Seeding: Seed cells on a suitable imaging dish or plate and culture overnight.
-
Metabolic Labeling: Introduce the azide-containing metabolic precursor (e.g., an amino acid or nucleoside analog) to the cell culture medium and incubate for a desired period to allow for incorporation into newly synthesized biomolecules.
-
Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Click Reaction: Prepare the click chemistry reaction cocktail containing the azide-reactive fluorescent probe (e.g., 1-5 µM) in a compatible buffer (e.g., PBS with 5% fetal bovine serum). Incubate with the cells for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells multiple times with PBS to remove unbound probe.
-
Imaging: Mount the coverslip or plate and image using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Protocol 2: Live-Cell Labeling of Genetically Encoded Tags
This protocol is designed for labeling proteins that have been genetically modified to incorporate a bioorthogonal reactive group, enabling live-cell imaging.
-
Transfection: Transfect cells with a plasmid encoding the protein of interest fused to a tag that allows for the incorporation of an unnatural amino acid (UAA) containing an alkyne or other reactive group for click chemistry.[9]
-
UAA Incorporation: Culture the transfected cells in a medium supplemented with the UAA.
-
Probe Labeling: Add the cell-permeable, azide-reactive fluorescent probe to the culture medium at a final concentration of 1-10 µM. Incubate for 15-60 minutes. For fluorogenic probes, a wash-free protocol may be possible.[8]
-
Washing (if necessary): For non-fluorogenic probes, gently wash the cells with fresh, pre-warmed culture medium to reduce background fluorescence.
-
Live-Cell Imaging: Image the cells immediately on a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂).
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow and a simplified signaling pathway where these probes might be utilized.
Caption: A generalized experimental workflow for labeling intracellular components using metabolic labeling and click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 6. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Janelia Fluor 549, Azide | Yellow Dye for click chemistry | Hello Bio [hellobio.com]
- 8. tenovapharma.com [tenovapharma.com]
- 9. Bioorthogonal click chemistry-based labelling of proteins in living neuronal cell lines and primary neurons [protocols.io]
The Impact of PEG Linker Length on Fluorescent Probe Performance: A Comparative Guide
The strategic incorporation of polyethylene (B3416737) glycol (PEG) linkers in the design of fluorescent probes has become a cornerstone for enhancing their in vivo and in vitro performance. The length of the PEG linker is a critical parameter that can significantly influence a probe's solubility, stability, biocompatibility, and target-binding kinetics. This guide provides a comprehensive comparison of different PEG linker lengths for fluorescent probes, supported by experimental data, to aid researchers, scientists, and drug development professionals in optimizing their probe design.
Data Summary: PEG Linker Length vs. Probe Performance
The following table summarizes the quantitative impact of varying PEG linker lengths on several key performance indicators of fluorescent probes, as compiled from multiple studies.
| PEG Linker Length | Probe Type | Key Performance Metric | Observation | Reference |
| Short (e.g., PEG4, PEG8) | Monoclonal Antibody-Indocyanine Green (mAb-ICG) | Lipophilicity (logP) | PEG4: 0.64 ± 0.06PEG8: -0.03 ± 0.02 | [1] |
| Covalent Binding to mAb | PEG4: 70.9%PEG8: 85.5% | [1] | ||
| Quenching Capacity | PEG4: 10.2PEG8: 6.7 | [1] | ||
| Stability in Mouse Serum (1h) | PEG4: 41.8% fluorescence increasePEG8: 40.4% fluorescence increase | [1] | ||
| Intermediate (e.g., 0.65 kDa, 2 kDa, 5 kDa) | Antibody-based Nanocarriers | Dendritic Cell Targeting (in vitro, DC2.4 cells) | 0.65 kDa showed the best targeting performance. | [2] |
| Dendritic Cell Targeting (in vivo, primary cells) | 5 kDa was required for specific accumulation. | [2] | ||
| Peptide-based | Nonspecific Binding to Cells | A 5 kDa PEG group reduced nonspecific interactions with cells. | [3][4] | |
| Long (e.g., 10 kDa, 20 kDa, 30 kDa) | Folate-linked Liposomes | Tumor Accumulation (in vivo) | 10 kDa PEG linker showed significantly enhanced fluorescence intensity at the tumor site compared to 2 kDa and 5 kDa. | [5][6] |
| Affibody-drug Conjugates | Circulation Half-life | 4 kDa: 49.2 min (2.5-fold increase)10 kDa: 219.0 min (11.2-fold increase) | [7] | |
| Polyacridine Peptide DNA Polyplexes | Liver Uptake | Increasing PEG length from 10 kDa to 30 kDa decreased liver uptake. | [8] |
Key Insights from Experimental Data
The data consistently demonstrates that the length of the PEG linker is not a one-size-fits-all parameter and must be optimized for the specific application.
-
Short PEG Linkers (PEG4, PEG8): These are effective in reducing the lipophilicity of dyes like Indocyanine Green (ICG) and increasing the efficiency of covalent binding to antibodies.[1] While a slightly longer chain (PEG8 vs. PEG4) can improve covalent binding, it may decrease the quenching capacity.[1]
-
Intermediate PEG Linkers (0.65-5 kDa): The optimal length in this range appears to be highly dependent on the biological context. For in vitro cell line studies, a shorter 0.65 kDa linker was more effective for dendritic cell targeting; however, for in vivo applications with primary cells, a longer 5 kDa linker was necessary to achieve specific accumulation.[2] This highlights the importance of the biological environment, including the presence of a biomolecular corona, in influencing probe performance.[2] A 5 kDa PEG was also shown to effectively shield the fluorochrome, reducing nonspecific interactions and enhancing quantum yields.[3][4][9]
-
Long PEG Linkers (10-30 kDa): Longer PEG chains significantly enhance the in vivo performance of nanocarriers and drug conjugates. A 10 kDa linker in folate-conjugated liposomes led to superior tumor accumulation compared to shorter linkers.[5][6] Similarly, extending the PEG chain to 10 kDa in an affibody-drug conjugate dramatically increased its circulation half-life.[7] Furthermore, very long linkers (up to 30 kDa) can reduce clearance by the liver.[8]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of different PEG linker lengths.
Synthesis of PEGylated Fluorescent Probes ("Click-First" Approach)
This protocol describes the synthesis of a fluorescent probe using an azido-PEG-chloro linker, where the fluorescent dye is first attached to the linker via click chemistry, followed by conjugation to the targeting molecule.
-
Materials: Alkyne-modified fluorescent dye, Azido-PEG-C6-Cl linker, copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), a suitable solvent (e.g., DMF/water mixture), and the target molecule with a nucleophilic group (e.g., an amine or thiol).
-
Step 1: Click Reaction. Dissolve the alkyne-modified fluorescent dye and a molar equivalent of the Azido-PEG-C6-Cl linker in the solvent. Add the copper(I) catalyst to initiate the cycloaddition reaction. Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS.
-
Step 2: Purification. Once the reaction is complete, purify the fluorescently-labeled PEG linker using column chromatography or preparative HPLC to remove unreacted starting materials and the catalyst.
-
Step 3: Conjugation to Target Molecule. Dissolve the purified fluorescently-labeled PEG linker and the target molecule in a suitable buffer (e.g., PBS, pH 7.4-8.5 for amine conjugation). The chloro group on the linker will react with the nucleophilic group on the target molecule. The reaction may require elevated temperatures and extended reaction times.
-
Step 4: Final Purification. Purify the final fluorescent probe conjugate using size exclusion chromatography or dialysis to remove any unreacted fluorescent linker.
Measurement of Lipophilicity (Partition Coefficient, LogP)
The partition coefficient is used to determine the lipophilicity of a compound.
-
Materials: 1-octanol (B28484), water, the fluorescent probe, and a spectrophotometer.
-
Step 1: Preparation. Prepare a solution of the fluorescent probe in either water or 1-octanol.
-
Step 2: Partitioning. Mix equal volumes of the probe solution with the other solvent (e.g., if the probe is in water, mix with 1-octanol). Vortex the mixture vigorously for several minutes to ensure thorough mixing and partitioning.
-
Step 3: Separation. Centrifuge the mixture to separate the aqueous and organic phases.
-
Step 4: Measurement. Carefully collect each phase and measure the concentration of the probe in both the 1-octanol and aqueous layers using a spectrophotometer at the appropriate wavelength.
-
Step 5: Calculation. The partition coefficient (P) is calculated as the ratio of the concentration of the probe in 1-octanol to its concentration in water. The LogP is the base-10 logarithm of this value.
In Vivo Imaging and Biodistribution Studies
This protocol outlines a general procedure for evaluating the tumor-targeting ability of fluorescent probes in a xenograft mouse model.
-
Animal Model: Establish a tumor model by subcutaneously injecting cancer cells (e.g., KB cells) into the flank of immunocompromised mice. Allow the tumors to grow to a suitable size.
-
Probe Administration: Inject the fluorescent probe (e.g., Ce6-loaded liposomes with different PEG-linker lengths) into the tail vein of the tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection (e.g., 2, 8, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system (e.g., IVIS).
-
Ex Vivo Analysis: At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidney, heart, lungs). Image the excised tissues to quantify the fluorescence intensity in each organ.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other organs from both the in vivo and ex vivo images. Calculate the tumor-to-background ratio to assess targeting efficiency.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows.
Caption: Workflow for the "Click-First" synthesis of a PEGylated fluorescent probe.
Caption: Workflow for in vivo imaging and biodistribution studies of fluorescent probes.
References
- 1. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for Advanced Microscopy
For researchers, scientists, and drug development professionals employing fluorescence microscopy, the choice of a fluorescent probe is paramount to generating high-quality, reproducible data. This guide provides a comparative analysis of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a bifunctional cyanine (B1664457) dye, against its key alternatives. The inclusion of two PEG4 spacers in its structure enhances solubility and minimizes steric hindrance, while the azide (B81097) group allows for versatile and specific biomolecular labeling via click chemistry.
This guide will delve into the performance of this compound in various microscopy setups, with a focus on its photophysical properties compared to other commercially available azide-functionalized fluorescent probes. The alternatives selected for this comparison are Alexa Fluor 555 azide and Cy3B azide, chosen for their spectral similarity and prevalent use in the field.
Performance Comparison
The performance of a fluorescent probe is primarily determined by its quantum yield (a measure of its brightness) and photostability (its resistance to fading upon excitation). While direct, head-to-head experimental data for this compound is limited in publicly available literature, we can infer its performance based on the well-characterized properties of its core fluorophore, Cy3. The following table summarizes the key photophysical properties of Cy3 and its alternatives, Alexa Fluor 555 and Cy3B. It is important to note that the presence of PEG linkers is not expected to significantly alter the core photophysical properties of the dyes.
| Feature | Cy3 | Alexa Fluor 555 | Cy3B |
| Excitation Max (nm) | ~550 | ~555 | ~558 |
| Emission Max (nm) | ~570 | ~565 | ~572 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~130,000 |
| Quantum Yield | ~0.15 | Higher than Cy3 | Significantly higher than Cy3 (~0.67) |
| Photostability | Moderate | Higher than Cy3 | Significantly higher than Cy3 |
| Key Advantages | Widely used, well-documented | High brightness and photostability[1][2] | Very high quantum yield and photostability[3][4] |
| Key Disadvantages | Prone to photobleaching | Higher cost | Higher cost |
Note: The exact values for quantum yield and photostability can vary depending on the local environment, conjugation partner, and buffer conditions.
Based on the properties of the core fluorophores, researchers can expect the following performance characteristics:
-
This compound will offer a balance of performance and cost-effectiveness. Its PEG linkers will improve its utility in aqueous environments and for labeling larger biomolecules.
-
Alexa Fluor 555 azide is expected to provide brighter and more stable signals compared to the Cy3-based probe, making it suitable for demanding applications such as long-term live-cell imaging or the detection of low-abundance targets.[1][2]
-
Cy3B azide is the superior choice for applications requiring the highest possible brightness and photostability, such as single-molecule studies and super-resolution microscopy.[3][4]
Experimental Workflows and Signaling Pathways
The utility of this compound and its azide-functionalized alternatives lies in their ability to be specifically incorporated into biological systems through bioorthogonal click chemistry. This typically involves a two-step process: metabolic or enzymatic incorporation of an alkyne-modified substrate, followed by the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) with the fluorescent azide probe.
Caption: A generalized experimental workflow for labeling and imaging with azide-functionalized fluorescent probes.
The core of this labeling strategy is the click chemistry reaction. The following diagram illustrates the fundamental principle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: The signaling pathway of copper-catalyzed azide-alkyne cycloaddition (CuAAC) for fluorescent labeling.
Experimental Protocols
The following are generalized protocols for labeling and imaging using azide-functionalized fluorescent probes. These should be optimized for specific cell types, target molecules, and microscopy systems.
Protocol 1: Live-Cell Labeling for Confocal Microscopy
-
Metabolic Labeling:
-
Culture cells in a suitable medium.
-
Introduce the alkyne-modified metabolic precursor (e.g., an amino acid or sugar analog) into the culture medium at an optimized concentration and incubate for a period sufficient for incorporation (typically 4-24 hours).
-
-
Click Chemistry Reaction (SPAAC for live cells):
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Prepare a fresh solution of the azide-functionalized dye (e.g., this compound) in a biocompatible buffer (e.g., serum-free medium) at a final concentration of 1-10 µM.
-
Incubate the cells with the dye solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed PBS to remove unbound dye.
-
Replace the PBS with a suitable imaging medium.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophore.
-
Protocol 2: Fixed-Cell Labeling for Super-Resolution Microscopy (dSTORM)
-
Cell Culture and Fixation:
-
Grow cells on high-precision coverslips suitable for super-resolution microscopy.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (if targeting intracellular molecules):
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare the click reaction cocktail. For a typical reaction, mix CuSO₄, a copper ligand (e.g., THPTA), a reducing agent (e.g., sodium ascorbate), and the azide-functionalized dye in PBS.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells extensively with PBS to remove all components of the click reaction cocktail.
-
Mount the coverslip in a dSTORM imaging buffer.
-
Acquire images on a dSTORM-capable microscope, using appropriate laser powers for photoswitching and imaging.[5]
-
Protocol 3: Comparative Photostability Assay
-
Sample Preparation:
-
Prepare solutions of this compound and its alternatives (Alexa Fluor 555 azide, Cy3B azide) at identical concentrations in PBS.
-
Alternatively, label a target protein or cell type with each dye following the protocols above, ensuring similar degrees of labeling.
-
-
Microscope Setup:
-
Use a confocal microscope with a stable laser source.
-
Set the laser power, detector gain, and pinhole to achieve a good initial signal-to-noise ratio without saturating the detector. Keep these settings constant for all samples.
-
-
Image Acquisition:
-
Focus on a representative field of view for each sample.
-
Acquire a time-lapse series of images, continuously illuminating the sample with the excitation laser.
-
Record the fluorescence intensity of a defined region of interest in each frame over time.
-
-
Data Analysis:
-
Normalize the initial fluorescence intensity of each sample to 100%.
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The rate of fluorescence decay is inversely proportional to the photostability of the dye.
-
By following these guidelines and protocols, researchers can make informed decisions about the most suitable fluorescent probe for their specific microscopy application, ensuring the generation of high-quality and reliable data.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Cy3B azide | AAT Bioquest [aatbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a fluorescent dye and linker containing a potentially hazardous azide (B81097) group. Adherence to these procedures is critical for mitigating risks associated with the chemical's properties.
This compound possesses two primary components that require special attention during disposal: the organic azide group and the cyanine (B1664457) 3 (Cy3) dye. Organic azides are known to be potentially explosive and can be sensitive to heat, light, shock, and pressure.[1][2] Cyanine dyes, while essential for fluorescence-based applications, are classified as very toxic to aquatic life with long-lasting effects, necessitating their careful collection and disposal.[3][4] Therefore, under no circumstances should this compound or its waste be disposed of down the drain.[5][6]
Quantitative Data Summary
The following table summarizes key chemical and safety information for this compound and its constituent functional groups.
| Property | Value/Information | Source(s) |
| Chemical Name | This compound | [3] |
| Molecular Formula | C42H62ClN5O8 | [3] |
| Molecular Weight | 800.44 g/mol | [3] |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | [3][4] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant. | [3][4] |
| Organic Azide Hazard | Potentially explosive; sensitive to heat, light, shock, and pressure. | [1][2] |
| Cy3 Dye Properties | Excitation Max: ~550 nm, Emission Max: ~570 nm. | [2] |
| Solubility | Soluble in water, DMSO, and DMF. | [3] |
Experimental Protocol: Disposal Procedure
The recommended disposal procedure for this compound involves a two-stage process: first, the chemical quenching of the energetic azide group, followed by the segregated collection of all waste for professional disposal.
Part 1: Quenching of the Azide Group (Staudinger Reduction)
Before final disposal, the organic azide group must be converted into a more stable amine. The Staudinger reaction is a mild and effective method for this transformation.[1][7][8] This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
Materials:
-
Waste solution containing this compound
-
Triphenylphosphine (B44618) (PPh3)
-
An appropriate solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Stir plate and stir bar
-
Glass flask
Methodology:
-
Preparation: Place the waste solution containing this compound into a glass flask equipped with a magnetic stir bar. If the waste is in a solid form, dissolve it in a minimal amount of a compatible solvent like THF or ethanol (B145695).
-
Addition of Quenching Agent: For each 1 mg of the azide compound, add approximately 1.1 equivalents of triphenylphosphine. As a practical measure for small quantities, a small excess of triphenylphosphine can be used to ensure the complete reaction.
-
Reaction: Stir the mixture at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas.[9] Continue stirring for at least 2 hours to ensure the complete conversion of the azide to the corresponding amine.
-
Post-Quenching: The resulting solution now contains the significantly more stable amine derivative of the original compound. This quenched solution is now ready for collection as hazardous chemical waste.
Part 2: Waste Segregation and Final Disposal
All waste generated, including the quenched solution and contaminated materials, must be collected and disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal service.
-
Liquid Waste Collection: Transfer the quenched solution into a clearly labeled, sealed, and chemical-resistant hazardous waste container. The label should accurately describe the contents, including the original compound name (now quenched), solvents, and triphenylphosphine oxide (a byproduct of the reaction).
-
Solid Waste Collection: All solid materials contaminated with this compound, such as pipette tips, weighing paper, and gloves, should be collected in a separate, clearly labeled hazardous waste bag or container.[10]
-
Decontamination of Labware: Reusable labware (e.g., glassware) should be decontaminated. Rinse the labware with a suitable solvent (e.g., ethanol or isopropanol) to remove any residual dye. Collect this rinse solvent as hazardous liquid waste.[6] Following the solvent rinse, wash the labware with soap and water.
-
Final Disposal: Ensure all waste containers are securely sealed and properly labeled. Arrange for pickup and disposal through your institution's approved hazardous waste program.
Visualizations
The following diagrams illustrate the key chemical transformation and the overall workflow for the proper disposal of this compound.
Caption: Chemical transformation during the quenching of the azide group.
Caption: Workflow for the safe disposal of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 6. Cyanine 3 Dye | AxisPharm [axispharm.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. Azide | BroadPharm [broadpharm.com]
Personal protective equipment for handling N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This document provides critical safety protocols and logistical plans to ensure the safe and effective use of this fluorescent azide (B81097) compound in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Quantitative Hazard Information
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [3] |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life. | [3] |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects. | [3] |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4][5] | Protects against splashes of the chemical solution. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[5][6] Double-gloving is recommended for spill clean-up.[7] | Prevents skin contact and absorption. |
| Body Protection | A lab coat must be worn.[6] For larger quantities or higher risk procedures, a chemical-resistant apron or coveralls should be used.[5][8] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required when handled in a certified chemical fume hood.[9] If there is a risk of aerosolization outside of a fume hood, a respirator may be necessary.[5] | Minimizes inhalation of any potential aerosols. |
Operational Plan: Step-by-Step Handling Procedure
All work with this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[6][9]
Preparation and Weighing:
-
Before handling, ensure that an appropriate spill kit is readily available.
-
Wear all required PPE as detailed in the table above.
-
When weighing the solid compound, use a plastic or ceramic spatula. Never use a metal spatula , as this can form shock-sensitive metal azides.[2][9][10]
-
Handle the compound on a disposable, absorbent bench liner to contain any potential spills.[9]
Dissolving and Use in Reactions (e.g., Click Chemistry):
-
Consult the product information for suitable solvents; it is soluble in water, DMSO, and DMF.[11]
-
When dissolving, add the solvent to the solid compound slowly.
-
Avoid using halogenated solvents such as dichloromethane (B109758) or chloroform, as these can form explosive di- and tri-azidomethane.[1][10]
-
For reactions, work on the smallest scale possible.[9]
-
If heating is required, use a controlled heating mantle or water bath. Avoid excessive heat.
-
Do not concentrate azide-containing solutions by rotary evaporation or distillation.[2]
Storage:
-
Store the compound in a cool, dark, and dry place, away from light.[1][10]
-
Store away from incompatible materials such as acids, bromine, carbon disulfide, dimethyl sulfate, nitric acid, and heavy metals and their salts.[2][7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all azide-containing waste, including contaminated consumables (e.g., pipette tips, gloves), into a dedicated and clearly labeled hazardous waste container.[1][12]
-
Do not mix azide waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid.[10][12]
-
Do not mix azide waste with heavy metal waste.[12]
-
Never pour azide solutions down the drain. This can lead to the formation of highly explosive metal azides in the plumbing.[6][12]
Deactivation (for dilute solutions, if permitted by institutional policy):
-
For dilute solutions (e.g., less than 5%), chemical deactivation may be possible by reacting with nitrous acid. This procedure should only be performed by trained personnel in a chemical fume hood, following a validated and approved institutional protocol.[6]
-
The deactivation process involves the careful addition of a sodium nitrite (B80452) solution followed by the gradual addition of sulfuric acid. The order of addition is critical.[6]
-
After deactivation, the solution should be neutralized before being disposed of as hazardous waste.[6]
Final Disposal:
-
All azide waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[6][10]
Experimental Workflow and Signaling Pathway Diagrams
Below is a typical experimental workflow for using this compound in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction for labeling a target molecule.
Caption: Experimental workflow for labeling a target molecule using click chemistry.
Caption: Logical relationship in the CuAAC "click" reaction.
References
- 1. ucd.ie [ucd.ie]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. This compound|MSDS [dcchemicals.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. trimaco.com [trimaco.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. sams-solutions.com [sams-solutions.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. Page loading... [guidechem.com]
- 12. benchchem.com [benchchem.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
